Product packaging for 2,3-Pentanedithiol(Cat. No.:)

2,3-Pentanedithiol

Cat. No.: B15495305
M. Wt: 136.3 g/mol
InChI Key: RWNVYKFDLQPGLH-UHFFFAOYSA-N
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Description

2,3-Pentanedithiol is a useful research compound. Its molecular formula is C5H12S2 and its molecular weight is 136.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12S2 B15495305 2,3-Pentanedithiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12S2

Molecular Weight

136.3 g/mol

IUPAC Name

pentane-2,3-dithiol

InChI

InChI=1S/C5H12S2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3

InChI Key

RWNVYKFDLQPGLH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)S)S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Pentanedithiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 2,3-Pentanedithiol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound, also known as 2,3-dimercaptopentane, is an organosulfur compound featuring two thiol (-SH) functional groups on adjacent carbon atoms (a vicinal dithiol). Its structure consists of a five-carbon pentane (B18724) backbone with thiol substituents at positions 2 and 3.

The fundamental chemical identifiers for this compound are summarized below. It is important to note that a specific CAS Registry Number for this compound is not consistently reported across major chemical databases.

IdentifierValue
IUPAC Name pentane-2,3-dithiol[1]
Synonyms 2,3-pentane dithiol, 2,3-Dimercaptopentane[1][2]
Molecular Formula C₅H₁₂S₂[3]
Molecular Weight 136.28 g/mol [1][3]
InChI InChI=1S/C5H12S2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3[3]
InChIKey RWNVYKFDLQPGLH-UHFFFAOYSA-N[3]
SMILES CCC(C(C)S)S
PubChem CID 20160189[1]

The presence of two stereocenters at carbons 2 and 3 means that this compound can exist as a mixture of stereoisomers.

Physicochemical Properties

The physicochemical properties of this compound are not extensively documented with experimental data. The following table summarizes estimated values from available literature, which are useful for predicting its behavior in various chemical environments.

PropertyValueUnitSource
Assay 95.00 to 100.00%[1]
Boiling Point 189.00 to 190.00°C (at 760 mmHg)[1]
Vapor Pressure 0.776mmHg (at 25 °C)[1]
Flash Point 68.10°C (155.00 °F)[1]
Water Solubility 590.9mg/L (at 25 °C)[1]
logP (o/w) 2.536[1]

Synthesis and Experimental Protocols

Below is a representative experimental protocol for the synthesis of a vicinal dithiol from a vicinal diol, adapted for this compound. This is an illustrative procedure and has not been experimentally validated for this specific compound.

Illustrative Protocol: Synthesis of this compound from 2,3-Pentanediol

This two-step procedure involves the conversion of the diol to a cyclic sulfate (B86663) or dimesylate, followed by nucleophilic substitution with a thiolating agent.

Step 1: Mesylation of 2,3-Pentanediol

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 2,3-pentanediol in anhydrous dichloromethane (B109758) (DCM) at 0 °C (ice bath).

  • Add 2.2 equivalents of triethylamine (B128534) (Et₃N) to the solution.

  • Slowly add 2.1 equivalents of methanesulfonyl chloride (MsCl) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,3-pentanediyl dimesylate.

Step 2: Thiolation of 2,3-Pentanediyl Dimesylate

  • In a separate flask, dissolve the crude dimesylate in dimethylformamide (DMF).

  • Add 2.5 equivalents of sodium thiomethoxide (NaSMe) or a similar thiolating agent.

  • Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic extracts, wash thoroughly with water and then brine to remove DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting crude product can be purified by distillation under reduced pressure to yield this compound.

The logical workflow for this synthesis is depicted below.

G Illustrative Synthesis Workflow for this compound cluster_0 Step 1: Mesylation cluster_1 Step 2: Thiolation A 2,3-Pentanediol B Add MsCl, Et3N in DCM at 0°C A->B C Reaction & Workup B->C D 2,3-Pentanediyl Dimesylate C->D E Add NaSMe in DMF D->E F Reaction, Workup & Purification E->F G This compound F->G G Oxidation of this compound A This compound B 4-methyl-5-ethyl- 1,2-dithiolane A->B [O] (e.g., I2, O2) B->A [H] (Reducing Agent)

References

2,3-Pentanedithiol: A Technical Guide on its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a Documented Discovery and History

This guide, therefore, focuses on providing a comprehensive overview of the plausible synthetic routes to 2,3-Pentanedithiol based on established methodologies for the preparation of vicinal dithiols. It also collates the available quantitative data for the compound and presents generalized experimental workflows.

Physicochemical Properties

The known quantitative data for this compound is limited to its basic molecular properties.

PropertyValueSource
Molecular Formula C₅H₁₂S₂[1]
Molecular Weight 136.28 g/mol [1]
IUPAC Name pentane-2,3-dithiol[1]

Plausible Synthetic Pathways

Vicinal dithiols, such as this compound, are organic compounds containing two thiol (-SH) groups on adjacent carbon atoms.[2] Several general methods for the synthesis of this class of compounds can be adapted for the specific preparation of this compound. The most common strategies involve the conversion of precursor molecules like dialkenes, diols, or epoxides.

A generalized workflow for the synthesis of a vicinal dithiol from a corresponding alkene is presented below.

G cluster_0 Synthesis of Vicinal Dithiol from Alkene start Alkene (e.g., 2-Pentene) step1 Epoxidation (e.g., with m-CPBA) start->step1 intermediate1 Epoxide (e.g., 2,3-Epoxypentane) step1->intermediate1 step2 Ring-opening with Thiolating Agent (e.g., Thioacetic acid or NaSH) intermediate1->step2 intermediate2 Intermediate Thioacetate (B1230152) or Hydroxythiol step2->intermediate2 step3 Hydrolysis or Reduction intermediate2->step3 end Vicinal Dithiol (e.g., this compound) step3->end

Caption: Generalized workflow for the synthesis of a vicinal dithiol.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the synthesis of vicinal dithiols, which can be adapted for the preparation of this compound.

1. From 2,3-Pentanediol via Dimesylate and Thiolation

This two-step procedure involves the conversion of the diol to a more reactive intermediate, followed by nucleophilic substitution with a thiolating agent.

  • Step 1: Mesylation of 2,3-Pentanediol.

    • To a solution of 2,3-pentanediol in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, an excess of methanesulfonyl chloride and a tertiary amine base (e.g., triethylamine) are added.

    • The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature.

    • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude dimesylate.

  • Step 2: Thiolation of the Dimesylate.

    • The crude dimesylate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

    • A thiolating agent, such as sodium hydrosulfide (B80085) (NaSH) or potassium thioacetate, is added in excess.

    • The mixture is heated to promote the SN2 reaction, converting the mesylate groups to thiol or thioacetate groups.

    • After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

    • If thioacetate was used, the intermediate is hydrolyzed with a base (e.g., sodium hydroxide) to yield the dithiol.

    • The final product is purified by distillation or chromatography.

2. From 2-Pentene via Epoxidation and Ring-Opening

This method proceeds through an epoxide intermediate, which is then opened to introduce the two thiol functionalities.

  • Step 1: Epoxidation of 2-Pentene.

    • 2-Pentene is dissolved in a chlorinated solvent (e.g., dichloromethane).

    • A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C.

    • The reaction is stirred until the starting alkene is consumed (monitored by TLC or GC).

    • The reaction mixture is washed with a solution of sodium bicarbonate to remove the carboxylic acid byproduct, followed by brine.

    • The organic layer is dried and concentrated to give 2,3-epoxypentane.

  • Step 2: Ring-Opening of 2,3-Epoxypentane.

    • The epoxide is treated with a nucleophilic sulfur source. For example, reaction with thioacetic acid can yield a di(thioacetate) precursor, or reaction with sodium hydrosulfide can directly introduce the thiol groups.[3]

    • The reaction is typically carried out in a protic solvent like ethanol (B145695) or water.

    • If a thioacetate intermediate is formed, subsequent hydrolysis with a base is required to liberate the free thiols.

    • The dithiol is then isolated and purified.

Biological and Industrial Significance of Vicinal Dithiols

While specific applications for this compound are not documented, vicinal dithiols as a class are important in various fields. In biochemistry, they are crucial for the function of certain proteins and are involved in cellular redox processes.[2] Industrially, dithiols are used as cross-linking agents, in the synthesis of polymers, and as chelating agents for heavy metals.

Conclusion

This compound remains a compound with a limited footprint in scientific literature. Its discovery and history are not well-documented. However, based on established organic synthesis principles, plausible routes for its preparation from readily available starting materials can be proposed. Further research would be necessary to develop and optimize a specific synthetic protocol and to explore the potential properties and applications of this particular vicinal dithiol.

References

2,3-Pentanedithiol: A Core Chemical Properties Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the fundamental chemical and physical properties of 2,3-Pentanedithiol. The information compiled herein is intended to serve as a foundational resource for professionals in research and development.

Core Chemical and Physical Properties

PropertyValueSource
Molecular Formula C5H12S2[2][3]
Molecular Weight 136.28 g/mol [2][4]
IUPAC Name pentane-2,3-dithiol[4]
Boiling Point 189.00 to 190.00 °C (at 760 mm Hg, estimated)[2]
Melting Point Data not available
Density Data not available
Vapor Pressure 0.776 mmHg at 25 °C (estimated)[2]
Flash Point 68.10 °C (155.00 °F, estimated)[2]
Water Solubility 590.9 mg/L at 25 °C (estimated)[2]
Solubility in Other Solvents Soluble in alcohol[2]
Octanol/Water Partition Coefficient (logP) 2.2 (XLogP3-AA estimate)[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not described in the currently available scientific literature. The values presented in this guide are largely based on computational estimations.

Synthesis

Information regarding specific laboratory synthesis protocols for this compound is limited in the public domain. General synthetic routes to analogous dithiol compounds may be adaptable for the preparation of this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no readily available information in the scientific literature concerning the biological activity, signaling pathways, or specific experimental workflows involving this compound. Therefore, the creation of diagrams to visualize such relationships is not currently possible. This suggests that the compound is either not widely studied for its biological effects or that such research has not been published in publicly accessible domains.

Logical Relationships and Experimental Workflows

Due to the absence of published research on the applications or biological interactions of this compound, there are no established logical relationships or experimental workflows to be diagrammed.

The following is a basic representation of the compound's identity.

Figure 1. Basic Identifier for this compound This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula C5H12S2 Molecular Weight Molecular Weight This compound->Molecular Weight 136.28 g/mol IUPAC Name IUPAC Name This compound->IUPAC Name pentane-2,3-dithiol

Figure 1. Basic Identifier for this compound

References

An In-depth Technical Guide to 2,3-Pentanedithiol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific experimental data for 2,3-pentanedithiol, this guide incorporates information from closely related vicinal dithiols and general principles of thiol chemistry to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound is an organosulfur compound featuring two thiol functional groups on adjacent carbon atoms, classifying it as a vicinal dithiol. Its chemical formula is C₅H₁₂S₂.[1] Like other thiols, it is expected to be a volatile liquid with a characteristic strong odor. Vicinal dithiols are of significant interest in various scientific fields due to their unique chemical properties, including their ability to form stable complexes with metals and their involvement in redox reactions. These properties make them valuable in materials science, as intermediates in organic synthesis, and as potential modulators of biological processes.[2][3] This guide provides a detailed exploration of the known and inferred properties, synthesis, and potential applications of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is scarce. The following table summarizes its basic molecular properties and estimated physicochemical characteristics.[1][4]

PropertyValue (Unit)Source
Molecular FormulaC₅H₁₂S₂[1]
Molecular Weight136.28 g/mol [4]
Boiling Point (estimated)189.00 to 190.00 °C @ 760.00 mm Hg[4]
Vapor Pressure (estimated)0.776000 mmHg @ 25.00 °C[4]
Flash Point (estimated)155.00 °F (68.10 °C) (closed cup)[4]
logP (o/w) (estimated)2.536[4]
SolubilitySoluble in alcohol[4]

Spectroscopic Characterization (Inferred):

  • ¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns due to the presence of multiple chiral centers and the coupling of protons on the pentane (B18724) backbone with each other and with the thiol protons. The thiol protons (-SH) would likely appear as broad singlets or multiplets, with their chemical shift being dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the pentane chain. The carbons bonded to the sulfur atoms would be shifted downfield compared to a simple alkane.

  • IR Spectroscopy: The infrared spectrum would be characterized by a weak absorption band for the S-H stretching vibration, typically appearing in the region of 2550-2600 cm⁻¹. C-H stretching and bending vibrations would also be prominent.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 136. Subsequent fragmentation would likely involve the loss of SH groups and cleavage of the carbon-carbon bonds.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, general methods for the synthesis of vicinal dithiols can be applied. A plausible synthetic route would involve the conversion of 2,3-pentanediol to a di-halo derivative, followed by nucleophilic substitution with a thiolating agent.

G start 2,3-Pentanediol step1 Halogenation (e.g., PBr₃ or SOCl₂) start->step1 intermediate 2,3-Dihalopentane step1->intermediate step2 Thiolation (e.g., NaSH or Thiourea (B124793) followed by hydrolysis) intermediate->step2 product This compound step2->product

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol for the Synthesis of a Vicinal Dithiol (by analogy):

  • Halogenation of the Diol: To a solution of the corresponding diol (e.g., 2,3-pentanediol) in an appropriate solvent (e.g., diethyl ether or dichloromethane) at 0 °C, a halogenating agent such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Work-up and Purification of the Dihalide: The reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude dihalide. The product can be further purified by distillation or chromatography.

  • Thiolation: The purified dihalide is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMF) and treated with a thiolating agent such as sodium hydrosulfide (B80085) (NaSH) or thiourea. If thiourea is used, the resulting isothiouronium salt is subsequently hydrolyzed with a base (e.g., NaOH) to yield the dithiol.

  • Final Purification: The resulting dithiol is isolated by extraction and purified by distillation under reduced pressure to obtain the final product.

Reactivity and Potential Applications

The chemistry of this compound is expected to be dominated by the reactivity of its two thiol groups.

G dithiol This compound oxidation Oxidation (e.g., I₂, H₂O₂) dithiol->oxidation chelation Chelation with Metal Ions (e.g., Hg²⁺, As³⁺) dithiol->chelation alkylation Alkylation (e.g., with Alkyl Halides) dithiol->alkylation disulfide Cyclic Disulfide oxidation->disulfide metal_complex Stable Metal Complex chelation->metal_complex thioether Dithioether alkylation->thioether

Caption: Key reactions of vicinal dithiols like this compound.

Key Reactions:

  • Oxidation to Disulfides: Vicinal dithiols can be readily oxidized to form cyclic disulfides. This reaction is often reversible, making them key players in redox chemistry.[6]

  • Chelation of Metal Ions: The two adjacent thiol groups can act as a bidentate ligand to chelate heavy metal ions. This property is the basis for the use of some dithiols as antidotes for heavy metal poisoning.[2]

  • Nucleophilic Substitution: The thiol groups are nucleophilic and can undergo S-alkylation and S-acylation reactions.[7]

Potential Applications:

  • Materials Science: Dithiols are used as cross-linking agents in the synthesis of polymers and for the functionalization of nanoparticles.[3]

  • Organic Synthesis: They can be used as protecting groups for aldehydes and ketones and as precursors for the synthesis of sulfur-containing heterocycles.[2]

  • Pharmaceutical and Agrochemical Industries: The thiol group is present in many biologically active molecules, and dithiols can serve as important intermediates in their synthesis.[8][9]

Biological Role and Signaling Pathways

Specific information on the biological role of this compound is not available. However, the general importance of thiols and dithiols in biological systems is well-established.

G dithiol Vicinal Dithiol (e.g., this compound) redox Redox Homeostasis dithiol->redox enzyme Enzyme Activity Modulation dithiol->enzyme metal Metal Ion Chelation dithiol->metal protein Protein Thiol Interactions dithiol->protein

Caption: Potential biological roles of vicinal dithiols.

Thiols, such as the cysteine residues in proteins, are crucial for maintaining the cellular redox balance.[8] Vicinal dithiols in proteins can form disulfide bridges that are vital for protein structure and function.[6] Small molecule dithiols can interact with these protein thiols and participate in thiol-disulfide exchange reactions, thereby modulating enzyme activity and signaling pathways.[10] Their ability to chelate metals is also relevant in a biological context, as they can interact with metalloproteins or mitigate the toxic effects of heavy metals.[11]

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of low molecular weight thiols, the following precautions should be taken:

  • Odor: Thiols have strong, unpleasant odors. Work should be conducted in a well-ventilated fume hood.

  • Toxicity: Many thiols are toxic. Avoid inhalation, ingestion, and skin contact.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Flammability: Lower molecular weight thiols can be flammable. Keep away from ignition sources.

Conclusion

This compound, as a vicinal dithiol, is a molecule with significant potential in various scientific and industrial domains. While specific experimental data for this compound is limited, a comprehensive understanding of its properties, synthesis, and reactivity can be inferred from the study of analogous compounds. Further research into the specific characteristics and applications of this compound is warranted to fully explore its potential. This guide provides a foundational understanding for researchers and professionals interested in this class of molecules, highlighting the need for further investigation into this specific chemical entity.

References

Methodological & Application

Application Note: Analysis of 2,3-Pentanedithiol by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3-Pentanedithiol is a volatile sulfur compound of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and toxicology. Its high volatility and reactivity, characteristic of many thiols, present analytical challenges. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of such compounds. This application note describes two protocols for the analysis of this compound: a direct injection method and a method involving pre-column derivatization to enhance analytical performance.

Volatile thiols are notoriously difficult to analyze due to their propensity for oxidation and their interaction with active sites in the GC system.[1][2] Derivatization can mitigate these issues by converting the reactive thiol groups into more stable, less polar moieties, leading to improved peak shape and sensitivity.[3] A common derivatizing agent for thiols is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which reacts with the sulfhydryl groups to form stable thioether derivatives.[1][3]

This note provides detailed protocols for both direct and derivatization-based GC-MS analysis of this compound, along with expected quantitative data and workflows to guide researchers.

Experimental Protocols

Protocol 1: Direct Analysis of this compound

This protocol is suitable for samples where this compound is present at higher concentrations and the sample matrix is relatively clean.

1. Sample Preparation:

  • Samples should be prepared in a volatile, inert solvent such as hexane (B92381) or dichloromethane.

  • Due to the volatility of this compound, it is crucial to minimize sample headspace and keep samples chilled.

  • An internal standard (e.g., an alkyl disulfide or a deuterated thiol) should be added for accurate quantification.

2. GC-MS Instrumentation and Parameters:

  • A standard GC-MS system equipped with a capillary column is used.[4] The following table summarizes the recommended parameters.

Table 1: GC-MS Parameters for Direct Analysis

ParameterValue
Gas Chromatograph
Injection ModeSplitless (1 µL injection volume)
Injector Temperature250 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Oven Temperature ProgramInitial 40 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Source Temperature230 °C
Quadrupole Temperature150 °C
Protocol 2: Analysis of this compound via PFBBr Derivatization

This protocol is recommended for trace-level analysis and for complex matrices where improved selectivity and sensitivity are required.[1][3]

1. Derivatization Procedure: a. To 1 mL of sample (in a suitable solvent like acetone (B3395972) or acetonitrile), add 100 µL of a 10 mg/mL solution of PFBBr in acetone. b. Add 50 µL of a catalyst solution (e.g., 1 M potassium carbonate). c. Vortex the mixture and heat at 60 °C for 30 minutes. d. After cooling, add 1 mL of hexane and 1 mL of water. e. Vortex and centrifuge to separate the layers. f. The upper hexane layer containing the derivatized this compound is collected for GC-MS analysis.

2. GC-MS Instrumentation and Parameters:

  • The same GC-MS system as in Protocol 1 can be used, with potential adjustments to the temperature program to accommodate the higher molecular weight derivative.

Table 2: GC-MS Parameters for PFBBr Derivative Analysis

ParameterValue
Gas Chromatograph
Injection ModeSplitless (1 µL injection volume)
Injector Temperature280 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Temperature ProgramInitial 80 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity
Ionization Energy (EI)70 eV
Mass Rangem/z 50-600
Source Temperature230 °C
Quadrupole Temperature150 °C

Data Presentation

The following table summarizes the expected mass spectral data for this compound and its di-PFBBr derivative. These values are predictive and based on the fragmentation patterns of similar thiols.[5][6]

Table 3: Predicted Mass Spectral Data for this compound and its Derivative

CompoundMolecular Weight ( g/mol )Predicted Key Mass Fragments (m/z)Notes
This compound120.25120 (M+), 87 (M-SH), 61 (C2H5S+), 59 (C2H3S+), 47 (CH3S+)The molecular ion (M+) may be weak. Fragmentation is expected to occur via cleavage of C-S and C-C bonds adjacent to the thiol groups.
di-PFBBr-2,3-Pentanedithiol480.23480 (M+), 299 (M-PFB), 181 (PFB+), 119 (M-2PFB)The pentafluorobenzyl ion (m/z 181) is expected to be a prominent peak. The molecular ion should be more stable and readily observable compared to the underivatized thiol.[1]

Mandatory Visualization

experimental_workflow Experimental Workflow for GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis GC-MS Analysis cluster_data Data Processing sample Initial Sample add_solvent Add Solvent & Internal Standard sample->add_solvent add_pfbbr Add PFBBr & Catalyst add_solvent->add_pfbbr Protocol 2 vial GC Vial add_solvent->vial Protocol 1 heat Heat at 60°C add_pfbbr->heat extract Liquid-Liquid Extraction heat->extract extract->vial gcms GC-MS System vial->gcms chromatogram Total Ion Chromatogram (TIC) gcms->chromatogram integrate Peak Integration chromatogram->integrate identify Mass Spectrum Analysis & Identification chromatogram->identify quantify Quantification integrate->quantify identify->quantify report Final Report quantify->report

Caption: Experimental workflow from sample preparation to final report.

data_analysis_logic Logical Flow of Data Analysis raw_data Raw GC-MS Data (TIC and Mass Spectra) peak_detection Peak Detection and Integration raw_data->peak_detection mass_spectrum Mass Spectrum Extraction raw_data->mass_spectrum retention_time Retention Time (RT) peak_detection->retention_time peak_area Peak Area peak_detection->peak_area identification Compound Identification retention_time->identification calibration_curve Calibration Curve (Internal Standard Method) peak_area->calibration_curve fragment_ions Characteristic Fragment Ions (m/z) mass_spectrum->fragment_ions library_search NIST Library Search (for unknowns) mass_spectrum->library_search fragment_ions->identification library_search->identification concentration Concentration Calculation calibration_curve->concentration

Caption: Logical relationship of the data analysis process.

References

Application Note: HPLC Analysis of 2,3-Pentanedithiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2,3-Pentanedithiol using High-Performance Liquid Chromatography (HPLC). Due to a lack of specific published methods for this compound, this application note outlines a proposed reversed-phase HPLC method with pre-column derivatization for enhanced UV detection.

Introduction

This compound is a dithiol compound with potential applications in various chemical and pharmaceutical fields. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and formulation development. This application note describes a robust HPLC method for the determination of this compound in a sample matrix. The method utilizes pre-column derivatization with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield a chromophoric derivative, allowing for sensitive UV detection.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC5H12S2
Molecular Weight136.28 g/mol
AppearanceColorless to pale yellow liquid
SolubilitySoluble in organic solvents like methanol (B129727) and acetonitrile. Limited solubility in water.[1]
ReactivityThiols are susceptible to oxidation, forming disulfides.

Note: Some properties are estimated based on the structure and properties of similar thiol compounds.

Proposed HPLC Method

3.1. Principle

This method is based on reversed-phase chromatography, where the separation is achieved based on the hydrophobic interactions between the analyte and the stationary phase. Due to the lack of a strong chromophore in the this compound molecule, a pre-column derivatization step is employed. The thiol groups of this compound react with DTNB to form a mixed disulfide which has a strong absorbance at 412 nm, enabling sensitive and selective detection.

3.2. Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Phosphate buffer components.

Experimental Protocols

4.1. Reagent and Standard Preparation

  • Mobile Phase A: 0.1 M Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Derivatization Reagent (DTNB Solution): Dissolve 4 mg of DTNB in 10 mL of Mobile Phase A. This solution should be prepared fresh daily.

  • Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4.2. Sample Preparation and Derivatization

  • Accurately weigh a portion of the sample matrix expected to contain this compound.

  • Extract the analyte using a suitable volume of methanol.

  • Vortex the mixture for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.[2]

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • To 100 µL of the filtered sample or standard solution, add 900 µL of the DTNB solution.

  • Vortex the mixture and allow it to react for 15 minutes at room temperature.

  • The derivatized sample is now ready for injection into the HPLC system.

4.3. Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (Buffer) and B (Acetonitrile)
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 412 nm

4.4. Data Analysis

  • Identify the peak corresponding to the derivatized this compound based on the retention time obtained from the standard injections.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Hypothetical Quantitative Data

The following table summarizes the expected performance characteristics of this proposed HPLC method.

ParameterExpected Value
Retention Time (tR) ~ 12.5 min
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Linearity (R²) > 0.999
Recovery 98 - 102%
Precision (%RSD) < 2.0%

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Extraction Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Stock & Working Solutions Derivatization Derivatization with DTNB Standard->Derivatization Filtration->Derivatization HPLC_System HPLC System Injection Derivatization->HPLC_System Chromatogram Data Acquisition (Chromatogram) HPLC_System->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Result Final Report Quantification->Result

References

Application Note: Derivatization of 2,3-Pentanedithiol for Enhanced Detection by GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details protocols for the chemical derivatization of 2,3-pentanedithiol, a volatile sulfur compound, to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to their high volatility, reactivity, and potential for poor chromatographic performance, direct analysis of low molecular weight thiols like this compound can be challenging. Derivatization improves analyte stability, enhances chromatographic peak shape, and increases detector sensitivity. Two primary derivatization strategies are presented: alkylation with pentafluorobenzyl bromide (PFBBr) for GC-MS analysis with electron capture or mass spectrometric detection, and labeling with a maleimide-based reagent for HPLC analysis with fluorescence detection.

Introduction

This compound is a dithiol compound that can contribute to the aroma and off-flavors in various products. Accurate and sensitive quantification of such volatile sulfur compounds (VSCs) is crucial in fields ranging from food and beverage quality control to environmental monitoring. The inherent properties of thiols, such as their susceptibility to oxidation and their reactive sulfhydryl groups, often lead to analytical difficulties including poor peak resolution and low sensitivity.[1][2]

Chemical derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method. For GC analysis, derivatization can increase the volatility and thermal stability of the analyte. For HPLC, derivatization can be used to introduce a chromophore or fluorophore to enhance detection. This note provides detailed protocols for two common and effective derivatization approaches for thiols.

Part 1: Derivatization with Pentafluorobenzyl Bromide (PFBBr) for GC-MS Analysis

Alkylation of the thiol groups with pentafluorobenzyl bromide (PFBBr) yields a stable, less volatile derivative with excellent electron-capturing properties, making it highly suitable for sensitive detection by GC with an electron capture detector (ECD) or by GC-MS in negative chemical ionization (NCI) mode.[3] This process, often performed as an extractive alkylation, allows for simultaneous extraction and derivatization of the analyte from an aqueous matrix into an organic solvent.[4]

Experimental Protocol: Extractive Alkylation with PFBBr

Materials:

  • This compound standard

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 172 mM in a suitable solvent like hexane (B92381), purified by washing with water to remove acidic impurities).[2]

  • Phase-transfer catalyst (e.g., 18-crown-6-ether or tetrabutylammonium (B224687) hydrogen sulfate).[3][4]

  • Sodium hydroxide (B78521) (NaOH) solution (0.2 M)

  • Organic solvent (e.g., hexane or dichloromethane)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663)

  • Sample vials, pipettes, vortex mixer, centrifuge, and a heating block or water bath.

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent. For aqueous samples, transfer a known volume (e.g., 10-40 mL) into a reaction vial.

  • pH Adjustment: Adjust the sample to a basic pH (e.g., using 1 mL of 0.2 M NaOH) to facilitate the deprotonation of the thiol groups, forming the more nucleophilic thiolate anions.

  • Addition of Reagents:

    • Add the phase-transfer catalyst (e.g., a small amount of 18-crown-6-ether).

    • Add the organic extraction solvent (e.g., 2 mL of hexane) containing the PFBBr derivatizing agent.

  • Reaction: Tightly cap the vial and vortex vigorously for at least 1 minute to ensure thorough mixing. Incubate the reaction mixture at 60°C for 30-60 minutes.[2]

  • Phase Separation: After incubation, cool the vial to room temperature. Centrifuge briefly to separate the aqueous and organic layers.

  • Extraction: Carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis: The resulting solution containing the PFB-derivatized this compound is ready for injection into the GC-MS system.

Quantitative Data Summary
ParameterTypical ValueReference
Limit of Detection (LOD)0.9 - 17 ng/L[3]
Linearity (r²)> 0.99[5]
Recovery66% - 80%[5]
Reproducibility (RSD)3% - 13%[5]

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample (containing this compound) Adjust_pH Adjust to Basic pH Sample->Adjust_pH Add_Reagents Add PFBBr, Solvent, and Phase-Transfer Catalyst Adjust_pH->Add_Reagents Vortex Vortex Vigorously Add_Reagents->Vortex Incubate Incubate at 60°C Vortex->Incubate Cool Cool to RT Incubate->Cool Separate Separate Phases Cool->Separate Collect_Organic Collect Organic Layer Separate->Collect_Organic Dry Dry with Na2SO4 Collect_Organic->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for PFBBr derivatization of this compound for GC-MS analysis.

Part 2: Derivatization with Maleimide (B117702) Reagents for HPLC Analysis

For HPLC analysis, derivatization with a maleimide-based reagent that imparts fluorescence to the analyte is a common strategy. Maleimides react specifically and rapidly with thiol groups at room temperature under neutral to slightly acidic pH to form stable thioether bonds.[6][7] This allows for highly sensitive detection using a fluorescence detector.

Experimental Protocol: Maleimide Derivatization

Materials:

  • This compound standard

  • Maleimide derivatizing reagent stock solution (e.g., 10 mM N-(1-pyrenyl)maleimide or ThioGlo3 in a solvent like DMSO or acetonitrile).[7][8]

  • Buffer solution (e.g., phosphate-buffered saline (PBS) pH 7.0-7.5).[7]

  • Acetonitrile or methanol (B129727) for dilution

  • Sample vials, pipettes, vortex mixer.

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in the buffer solution.

  • Derivatization Reaction:

    • To the sample solution, add an excess of the maleimide reagent stock solution. A 10-20 fold molar excess of the dye is recommended as a starting point.[7]

    • Vortex the mixture gently.

  • Incubation: Incubate the reaction mixture at room temperature, protected from light, for a sufficient time to ensure complete reaction. The reaction is often rapid, proceeding to completion in under 5 minutes for many thiols.[6] An incubation time of 15-30 minutes is a safe starting point.

  • Quenching (Optional): The reaction can be stopped by adding a small amount of a thiol-containing compound like dithiothreitol (B142953) (DTT) to consume the excess maleimide reagent, although this is often not necessary if the excess reagent does not interfere with the chromatography.

  • Analysis: The derivatized sample is then ready for direct injection into the HPLC system equipped with a fluorescence detector. The excitation and emission wavelengths will depend on the specific maleimide reagent used (e.g., for ThioGlo3, λex = 365 nm, λem = 445 nm).[8]

Quantitative Data Summary

The following table presents typical performance metrics for the HPLC analysis of thiols after derivatization with fluorescent maleimide reagents. Note: This data is generalized from the analysis of biological thiols.

ParameterTypical ValueReference
Limit of Detection (LOD)~50 fmol[8]
Linearity Range0.5 - 200 µM[6]
Within-run CV1.08% - 2.94%[8]
Between-run CV4.31% - 8.61%[8]
Derivative StabilityStable for 1 month at 4°C[8]

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_derivatization_hplc Derivatization cluster_analysis_hplc Analysis Sample_HPLC This compound in Buffer Add_Maleimide Add Maleimide Reagent Sample_HPLC->Add_Maleimide Incubate_HPLC Incubate at Room Temperature Add_Maleimide->Incubate_HPLC HPLC_Analysis HPLC with Fluorescence Detection Incubate_HPLC->HPLC_Analysis

Caption: Workflow for maleimide derivatization of this compound for HPLC analysis.

Conclusion

The derivatization of this compound with pentafluorobenzyl bromide for GC-MS analysis or with a maleimide-based reagent for HPLC analysis offers significant advantages in terms of stability, chromatographic performance, and detection sensitivity. The protocols outlined in this application note provide a robust starting point for researchers, scientists, and drug development professionals for the accurate and reliable quantification of this and other volatile dithiols in various matrices. Method optimization, particularly regarding reagent concentrations and reaction times, may be necessary depending on the specific sample matrix and analytical instrumentation.

References

Potential Applications of 2,3-Pentanedithiol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific documented applications or detailed experimental protocols for 2,3-pentanedithiol in organic synthesis. However, based on the known reactivity of dithiols, its potential applications can be inferred from the well-established chemistry of analogous compounds such as 1,2-ethanedithiol (B43112) and 1,3-propanedithiol (B87085). This document provides detailed application notes and protocols for these analogous dithiols, which should serve as a guide for potential reactions involving this compound.

Application Note 1: Protection of Carbonyl Compounds as Dithioacetals and Dithioketals

Dithiols are widely used as protecting groups for aldehydes and ketones due to the stability of the resulting dithioacetals and dithioketals under both acidic and basic conditions.[1] The protection of a carbonyl group is a crucial step in multi-step organic syntheses to prevent its reaction with nucleophiles or bases.[2] The reaction involves the acid-catalyzed condensation of a carbonyl compound with a dithiol.[3]

The resulting cyclic dithioacetals, such as 1,3-dithiolanes (from 1,2-dithiols) and 1,3-dithianes (from 1,3-dithiols), are stable to a wide range of reagents, including Grignard reagents, organolithium reagents, and hydride reducing agents.[3][4] Deprotection can be achieved using various methods, including treatment with mercury(II) salts, oxidation, or alkylation followed by hydrolysis.[1]

Experimental Protocol 1.1: Synthesis of 1,4-Dithiaspiro[4.5]decane from Cyclohexanone (B45756) and 1,2-Ethanedithiol

This protocol describes the protection of the ketone functional group in cyclohexanone as a 1,3-dithiolane (B1216140) using 1,2-ethanedithiol.

Reaction Scheme:

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dean-Stark trap

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add cyclohexanone (0.26 mol), 1,2-ethanedithiol (0.26 mol), p-toluenesulfonic acid monohydrate (0.004 mol), and 200 mL of toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (0.26 mol, approximately 4.7 mL) is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene using a rotary evaporator to yield the crude product. The crude material is typically of high purity.

Quantitative Data:

SubstrateReagentCatalystSolventTime (h)ProductYield (%)
Cyclohexanone1,2-Ethanedithiolp-TsOHToluene3-51,4-Dithiaspiro[4.5]decane~99

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product setup Combine Cyclohexanone, 1,2-Ethanedithiol, p-TsOH, and Toluene in a flask reflux Reflux with a Dean-Stark trap to remove water setup->reflux Heat wash Wash with water reflux->wash Cool dry Dry over MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate product 1,4-Dithiaspiro[4.5]decane evaporate->product

Workflow for the synthesis of 1,4-Dithiaspiro[4.5]decane.
Experimental Protocol 1.2: Synthesis of 2-Phenyl-1,3-dithiane from Benzaldehyde (B42025) and 1,3-Propanedithiol

This protocol details the protection of the aldehyde functional group in benzaldehyde as a 1,3-dithiane (B146892) using 1,3-propanedithiol.[5]

Reaction Scheme:

Materials:

  • Benzaldehyde

  • 1,3-Propanedithiol[5]

  • Nitromethane (B149229)

  • Saturated sodium bicarbonate solution

  • Brine

  • Sodium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 mmol) and 1,3-propanedithiol (1.1 mmol) in nitromethane (5 mL).[6]

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the nitromethane under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data:

SubstrateReagentCatalystSolventTime (h)ProductYield (%)
Benzaldehyde1,3-PropanedithiolNoneNitromethane6.52-Phenyl-1,3-dithiane95

Logical Relationship Diagram:

G carbonyl Carbonyl Compound (Aldehyde or Ketone) dithioacetal Dithioacetal/Dithioketal (Protected Carbonyl) carbonyl->dithioacetal dithiol Dithiol (e.g., this compound analog) dithiol->dithioacetal acid_catalyst Acid Catalyst (e.g., p-TsOH) acid_catalyst->dithioacetal stable Stable to: - Nucleophiles - Bases - Reducing Agents dithioacetal->stable deprotection Deprotection (e.g., HgCl2, H2O) dithioacetal->deprotection original_carbonyl Original Carbonyl Compound deprotection->original_carbonyl

The role of dithiols in carbonyl protection and deprotection.

Application Note 2: Synthesis of Sulfur-Containing Heterocycles

Dithiols are valuable building blocks for the synthesis of various sulfur-containing heterocyclic compounds.[7] The reaction of dithiols with dicarbonyl compounds, dihalides, or other bifunctional electrophiles can lead to the formation of cyclic structures containing two sulfur atoms. These heterocycles are of interest in medicinal chemistry and materials science. While no specific examples using this compound were found, the following protocol illustrates a general approach.

Experimental Protocol 2.1: Synthesis of a Dithiepine Derivative from a Dithiol and a Dicarbonyl Compound

This protocol describes a general procedure for the condensation of a dithiol with a 1,4-dicarbonyl compound to form a seven-membered dithiepine ring system.

Reaction Scheme:

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, combine 1,2-benzenedithiol (1 mmol), 2,5-hexanedione (1 mmol), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Quantitative Data (Hypothetical for illustrative purposes):

DithiolDicarbonyl CompoundCatalystSolventTime (h)ProductYield (%)
1,2-Benzenedithiol2,5-Hexanedionep-TsOHToluene82,3-Dimethyl-2,3-dihydro-1,4-benzodithiepine75

General Workflow for Heterocycle Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product dithiol Dithiol condensation Acid-catalyzed Condensation dithiol->condensation electrophile Bifunctional Electrophile (e.g., Dicarbonyl) electrophile->condensation heterocycle Sulfur-containing Heterocycle condensation->heterocycle

General workflow for the synthesis of sulfur-containing heterocycles.

References

protocols for handling and storage of 2,3-Pentanedithiol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Pentanedithiol was found during the literature search. The following protocols are based on the general properties and hazards associated with thiols. Researchers, scientists, and drug development professionals should exercise extreme caution and handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment. It is highly recommended to obtain a substance-specific SDS from the supplier before any handling.

Introduction

This compound is a dithiol compound with the molecular formula C₅H₁₂S₂.[1] Thiols are known for their strong, unpleasant odors and their susceptibility to oxidation to disulfides. Due to the lack of specific toxicological data, this compound should be treated as a potentially hazardous substance. These application notes provide a general framework for the safe handling and storage of this compound and similar thiol compounds in a research and development setting.

Chemical and Physical Properties (General for Thiols)

While specific data for this compound is limited, the following table outlines general properties characteristic of many thiols. Users should obtain specific data for this compound from the supplier.

PropertyGeneral Value/Information for Thiols
Appearance Colorless to pale yellow liquid.
Odor Strong, unpleasant, garlic-like or skunky odor.
Solubility Generally soluble in organic solvents and slightly soluble in water. The Good Scents Company estimates the water solubility of this compound to be 590.9 mg/L at 25°C.[2]
Boiling Point The Good Scents Company estimates the boiling point of this compound to be between 189.00 to 190.00 °C at 760.00 mm Hg.[2]
Vapor Pressure Thiols are volatile, and their vapors can be irritating. The Good Scents Company estimates the vapor pressure of this compound to be 0.776000 mmHg at 25.00 °C.[2]
Flash Point The Good Scents Company estimates the flash point of this compound to be 155.00 °F (68.10 °C).[2]
Reactivity Prone to oxidation, especially in the presence of air, to form disulfides.[3] Can react with strong oxidizing agents and bases.

Experimental Protocols

Due to the potential for skin and eye irritation, as well as inhalation hazards, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles with side shields or a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Double gloving is recommended.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Prepare a bleach solution (typically a 10% solution) or other suitable oxidizing agent for decontamination of glassware and spills.[4]

    • Have all necessary equipment and reagents within the fume hood before starting work.

  • Dispensing:

    • Use a calibrated pipette or syringe to dispense the required amount of this compound.

    • To minimize odor, keep the container sealed when not in use.

    • Work on a tray or spill mat within the fume hood to contain any potential spills.

  • Reaction Quenching and Work-up:

    • Quench reactions containing thiols carefully, preferably with an oxidizing agent if compatible with the reaction products.

    • During work-up, be aware that the thiol odor may persist in extracts. Keep all containers tightly sealed.

Proper storage is crucial to maintain the integrity of this compound and prevent the formation of disulfide impurities.

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3][5]

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration at 2-8°C is recommended. Some sources suggest that for certain thiols, storage in a freezer is best.[3]

  • Container: Use a tightly sealed container, such as an amber glass bottle with a PTFE-lined cap.

  • Segregation: Store away from oxidizing agents, strong bases, and sources of ignition.

  • Spill Cleanup:

    • In case of a small spill within the fume hood, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).

    • Decontaminate the area with a bleach solution and wipe clean.

    • Place all contaminated materials in a sealed container for hazardous waste disposal.

  • Waste Disposal:

    • All waste containing this compound should be collected in a designated, labeled hazardous waste container.

    • Do not dispose of thiol-containing waste down the drain.

    • Follow all institutional and local regulations for hazardous waste disposal. Glassware that has come into contact with thiols should be soaked in a bleach bath overnight before washing.[4]

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Prep Gather Materials & PPE FumeHood Verify Fume Hood Operation Prep->FumeHood Decon Prepare Decontamination Solution FumeHood->Decon Dispense Dispense this compound Decon->Dispense Reaction Perform Reaction Dispense->Reaction Spill Spill Management Dispense->Spill If spill occurs Workup Quench & Work-up Reaction->Workup Store Store under Inert Atmosphere Reaction->Store If storing intermediate Waste Waste Disposal Workup->Waste Decontaminate Decontaminate Glassware Workup->Decontaminate Spill->Waste

Caption: Workflow for the safe handling of this compound.

Storage_Considerations cluster_conditions Storage Conditions cluster_incompatible Incompatible With Thiol This compound Storage Proper Storage Thiol->Storage Requires Inert Inert Atmosphere (Argon/Nitrogen) Storage->Inert Temp Cool & Dark (2-8 °C) Storage->Temp Container Sealed Amber Bottle Storage->Container Oxidizers Oxidizing Agents Storage->Oxidizers Separate from Bases Strong Bases Storage->Bases Separate from Ignition Ignition Sources Storage->Ignition Separate from

Caption: Key considerations for the storage of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Pentanedithiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Pentanedithiol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Product loss and disulfide formation during purification.

  • Question: I am losing a significant amount of my this compound during purification, and I suspect it is oxidizing to the disulfide. How can I prevent this?

  • Answer: Oxidation to the corresponding disulfide is a common problem when working with thiols.[1] Here are several strategies to minimize this:

    • Work under an inert atmosphere: Whenever possible, perform all purification steps (distillation, chromatography, and transfers) under an inert gas like argon or nitrogen.[1][2] This can be achieved using a glovebox or Schlenk line techniques.

    • Degas solvents: Before use, degas all solvents by bubbling argon or nitrogen through them or by using a freeze-pump-thaw method. This removes dissolved oxygen, a key culprit in thiol oxidation.

    • Use antioxidants: For some applications, adding a small amount of an antioxidant like triphenylphosphine (B44618) (PPh₃) to the crude material before purification can help. The resulting triphenylphosphine oxide is often easily separated during chromatography.

    • Acidic conditions: Thiols are generally more stable against oxidation at a lower pH because the thiolate anion, which is more susceptible to oxidation, is less abundant.[2] Consider adding a small amount of a volatile acid like acetic acid to your eluent during chromatography if your compound is stable under acidic conditions.

Issue 2: Persistent foul odor in the lab.

  • Question: The smell of this compound is permeating the lab, even when I work in a fume hood. What are the best practices for odor control?

  • Answer: The potent odor of thiols is a significant challenge. Effective odor management is crucial for a safe and pleasant working environment.

    • Work in a certified fume hood: All manipulations of this compound should be performed in a well-ventilated fume hood.[3]

    • Bleach neutralization: Keep a container of bleach (sodium hypochlorite (B82951) solution) in the fume hood to decontaminate glassware, stir bars, and any spills.[3][4] Bleach oxidizes thiols to less odorous sulfonic acids.[3] Glassware should be soaked in a bleach solution overnight before regular washing.[4]

    • Waste disposal: All solid and liquid waste containing this compound should be treated with bleach before being placed in designated hazardous waste containers.[3] Seal disposable items like gloves and wipes in a plastic bag before disposal.[5]

    • Use a cold trap: When performing vacuum distillation, use a cold trap (e.g., with liquid nitrogen or a dry ice/acetone slurry) to condense volatile thiols before they reach the vacuum pump and exhaust.[3] The contents of the trap should be carefully quenched in a bleach solution.[3]

Issue 3: Difficulty in removing disulfide impurities.

  • Question: My purified this compound is contaminated with the corresponding disulfide. How can I remove it?

  • Answer: If disulfide formation has already occurred, you can often reduce it back to the thiol.

    • Reduction with TCEP: Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective and odorless reducing agent that is selective for disulfides and stable in a wide pH range.[6] It is often preferred over thiol-based reducing agents as the phosphine (B1218219) oxide byproduct is generally easy to remove.

    • Reduction with Dithiothreitol (DTT): DTT is a common reducing agent, but the excess DTT and its oxidized form will need to be removed in a subsequent purification step.[7]

    • Sodium Borohydride (B1222165): Reduction with sodium borohydride can also be effective. The reaction is typically performed at a higher pH, and the excess reagent can be quenched by acidification.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for purified this compound?

    • A1: To ensure long-term stability, this compound should be stored neat or in a degassed solvent at low temperatures (≤ -20°C) under an inert atmosphere (argon or nitrogen).[8] It is best to store it in small aliquots to minimize repeated freeze-thaw cycles and exposure to air.

  • Q2: How should I handle transfers of the purified product?

    • A2: All transfers should be done using syringes or cannulas under a positive pressure of an inert gas to prevent exposure to air.

Purification Techniques

  • Q3: What is the recommended method for purifying this compound?

    • A3: The choice of purification method depends on the nature of the impurities.

      • Vacuum Distillation: This is an excellent method for separating this compound from non-volatile impurities or compounds with significantly different boiling points.[9][10] Given its likely high boiling point, vacuum distillation is necessary to prevent decomposition at atmospheric pressure.[9][10]

      • Flash Column Chromatography: This technique is useful for separating impurities with different polarities. To avoid oxidation on the column, it is crucial to use degassed solvents and consider running the column under a positive pressure of inert gas.[1] Using acidic alumina (B75360) instead of silica (B1680970) gel can sometimes reduce the risk of on-column oxidation.

  • Q4: What are some common impurities I might expect from the synthesis of this compound?

    • A4: If synthesized by the reduction of 2,3-pentanedione, potential impurities could include unreacted starting material, the corresponding disulfide, and partially reduced intermediates. The specific impurities will depend on the synthetic route and workup conditions.

Analytical Methods

  • Q5: How can I assess the purity of my this compound?

    • A5:

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity and identifying volatile impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of the purified product and detect impurities. The presence of disulfide can sometimes be inferred by the absence of the S-H proton signal or changes in the signals of adjacent protons.

      • Ellman's Test: This colorimetric test can be used to quantify the concentration of free thiol groups in a sample.[11]

Data Presentation

Table 1: Physical and Chemical Properties of this compound and a Related Compound.

PropertyThis compound1,5-Pentanedithiol (for comparison)
Molecular Formula C₅H₁₂S₂C₅H₁₂S₂
Molecular Weight 136.28 g/mol 136.28 g/mol
Boiling Point Not available (expected to be high)215-217 °C at 760 mmHg
Density Not available1.016 g/cm³
Solubility Soluble in alcohol; estimated water solubility of 590.9 mg/L at 25°C.[11]Not available

Note: Due to the limited availability of experimental data for this compound, some values are estimated or compared to a structural isomer.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol describes the purification of high-boiling, air-sensitive thiols.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is dry and free of cracks.

    • Use a Claisen adapter to minimize bumping of the liquid into the condenser.[12]

    • Grease all joints with a suitable vacuum grease to ensure a good seal.[12]

    • Place a stir bar in the distilling flask. Boiling stones are not effective under vacuum.[12]

    • Connect the vacuum adapter to a cold trap and then to a vacuum pump.

  • Procedure:

    • Transfer the crude this compound to the distilling flask under an inert atmosphere.

    • Begin stirring.

    • Slowly evacuate the system. Low-boiling impurities may distill at room temperature.

    • Once a stable vacuum is achieved, begin heating the distilling flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point range under the recorded pressure.

    • After distillation is complete, cool the apparatus to room temperature before slowly reintroducing air into the system.[10]

Protocol 2: Inert Atmosphere Flash Column Chromatography

This protocol is for the purification of air-sensitive compounds.

  • Column Packing:

    • Pack a column with silica gel or acidic alumina using a slurry method with a degassed non-polar solvent.

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of degassed eluent.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Connect the top of the column to a source of inert gas (argon or nitrogen) with a pressure regulator.

    • Apply a gentle positive pressure to elute the column, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC).

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. It is advisable to flush the flask with an inert gas before and after evaporation.

Visualizations

Experimental_Workflow_Vacuum_Distillation cluster_prep Preparation cluster_distillation Distillation cluster_post Post-Distillation crude Crude this compound flask Dry Distilling Flask with Stir Bar crude->flask Transfer under Inert Gas evacuate Evacuate System flask->evacuate heat Apply Heat evacuate->heat collect Collect Fractions heat->collect cool Cool Apparatus collect->cool vent Vent to Inert Gas cool->vent product Purified this compound vent->product

Caption: Workflow for the vacuum distillation of this compound.

Experimental_Workflow_Inert_Chromatography cluster_prep Preparation cluster_elution Elution cluster_isolation Product Isolation pack Pack Column with Degassed Solvents load Load Sample pack->load elute Elute with Inert Gas Pressure load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Rotary Evaporation under Inert Gas combine->evaporate product Purified this compound evaporate->product

Caption: Workflow for inert atmosphere flash column chromatography.

References

stability and degradation of 2,3-Pentanedithiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2,3-Pentanedithiol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, like other thiols, is oxidation. The two thiol (-SH) groups in the molecule are susceptible to oxidation, which can lead to the formation of an intramolecular disulfide bond (a cyclic disulfide) or intermolecular disulfide bonds, resulting in the formation of dimers and larger oligomers. This oxidation can be initiated by exposure to air (oxygen), metal ions, and light, and is accelerated at higher pH and temperatures.

Q2: How should this compound be properly stored to ensure its stability?

A2: To maximize stability and prevent degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is recommended to store it at low temperatures, typically 2-8°C, and protected from light. Avoid storing it in proximity to oxidizing agents.

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound may not always be visually apparent. However, a decrease in the expected activity in an assay, a change in the odor profile, or the appearance of a precipitate (in the case of intermolecular disulfide formation leading to insoluble polymers) can be indicators of degradation. The most reliable method to assess degradation is to quantify the free thiol content over time.

Q4: Can I use this compound in aqueous buffers? What is the effect of pH on its stability?

A4: Yes, this compound can be used in aqueous buffers. However, its stability is highly pH-dependent. Thiols are more susceptible to oxidation at neutral to alkaline pH because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more readily oxidized than the neutral thiol (R-SH). For short-term experiments, using deoxygenated buffers can help minimize oxidation. For longer-term storage of solutions, an acidic pH (below 6.5) is recommended to improve stability.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in assays.
  • Possible Cause 1: Degradation of this compound stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound from a new or properly stored vial.

    • Preventative Measure: Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles and exposure to air. Store aliquots under an inert atmosphere at the recommended temperature.

  • Possible Cause 2: Oxidation of this compound during the experiment.

    • Troubleshooting Step: Degas all buffers and solutions used in the experiment by sparging with an inert gas (argon or nitrogen) or by using a vacuum pump.

    • Preventative Measure: Include a chelating agent like EDTA in your buffers to sequester metal ions that can catalyze thiol oxidation. Work quickly and keep solutions on ice where possible to slow down the oxidation rate.

Issue 2: Strong, unpleasant odor in the laboratory.
  • Possible Cause: Volatility and improper handling of this compound.

    • Troubleshooting Step: Ensure all work with this compound is conducted in a certified chemical fume hood. Keep all containers with the compound tightly sealed when not in use.

    • Preventative Measure: Prepare a bleach solution (sodium hypochlorite) to decontaminate glassware and surfaces that have come into contact with the thiol. The bleach will oxidize the thiol, reducing its volatility and odor.

Issue 3: Precipitate formation in the this compound solution.
  • Possible Cause: Formation of insoluble intermolecular disulfide-linked polymers.

    • Troubleshooting Step: The precipitate is likely a result of extensive oxidation. The solution should be discarded.

    • Preventative Measure: Follow strict anaerobic and cold storage conditions. Consider using a reducing agent like dithiothreitol (B142953) (DTT) in your experimental setup if compatible with your assay, to maintain the reduced state of this compound.

Data Presentation

Table 1: General Stability of Thiols Under Various Conditions

ConditionEffect on Thiol StabilityRecommendation for this compound
Temperature Increased temperature accelerates oxidation.Store at 2-8°C. Keep solutions on ice during experiments.
pH Stability decreases as pH increases (especially above pH 7).For storage, use a slightly acidic buffer (pH < 6.5). For experiments requiring higher pH, use freshly prepared, deoxygenated solutions.
Oxygen (Air) Major contributor to oxidative degradation.Handle and store under an inert atmosphere (e.g., nitrogen or argon).
Metal Ions (e.g., Cu²⁺, Fe³⁺) Catalyze the oxidation of thiols.Use high-purity water and reagents. Include a chelating agent like EDTA (1-5 mM) in buffers.
Light Can promote oxidation.Store in amber vials or protect from light.

Experimental Protocols

Protocol: Assessing the Stability of this compound using Ellman's Reagent

This protocol allows for the quantification of free thiol groups in a solution of this compound over time to assess its stability under specific experimental conditions.

Materials:

  • This compound

  • Ellman's Reagent (5,5'-dithiobis(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Cysteine or N-acetylcysteine (for standard curve)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DTNB (4 mg/mL) in the Reaction Buffer.

    • Prepare a fresh stock solution of this compound of known concentration in the desired experimental buffer (e.g., the buffer you will use for your main experiment).

    • Prepare a series of known concentrations of cysteine or N-acetylcysteine in the Reaction Buffer to generate a standard curve.

  • Stability Study Setup:

    • Divide the this compound solution into several aliquots in sealed vials.

    • Store these aliquots under the conditions you wish to test (e.g., different temperatures, exposure to light, etc.).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot for analysis.

  • Quantification of Free Thiols:

    • For each time point and for each standard, add 50 µL of the sample/standard to a microplate well.

    • Add 200 µL of the DTNB solution to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of a blank (buffer only) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

    • Use the standard curve to determine the concentration of free thiols in your this compound samples at each time point.

    • Plot the concentration of free thiols versus time to visualize the degradation profile.

Visualizations

degradation_pathway A This compound (Reduced) B Oxidation (O2, Metal Ions, Light, High pH) A->B C Intramolecular Disulfide (Cyclic) B->C D Intermolecular Disulfide (Dimer/Oligomer) B->D

Caption: Primary degradation pathways of this compound.

experimental_workflow A Prepare this compound Solution B Aliquot and Store under Test Conditions A->B C Sample at Time Points B->C D React with Ellman's Reagent C->D E Measure Absorbance at 412 nm D->E F Calculate Thiol Concentration E->F G Plot Concentration vs. Time F->G

Caption: Workflow for assessing the stability of this compound.

Technical Support Center: 2,3-Pentanedithiol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and professionals involved in the synthesis of 2,3-Pentanedithiol.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. A primary cause is often the oxidation of the thiol groups to form disulfide bridges, either intramolecularly to form a cyclic disulfide or intermolecularly to create oligomeric or polymeric materials.[1] Additionally, incomplete reduction of the starting material, 2,3-pentanedione, can be a significant issue.

To improve your yield, consider the following:

  • Inert Atmosphere: Thiols are highly susceptible to oxidation by atmospheric oxygen.[2] It is crucial to conduct the reaction and subsequent work-up under an inert atmosphere, such as nitrogen or argon.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Reducing Agent: The choice and excess of the reducing agent are critical. Strong reducing agents like lithium aluminum hydride (LiAlH₄) followed by a sulfur source, or direct thionation/reduction protocols, are often employed. Ensure the reducing agent is fresh and used in sufficient stoichiometric excess.

  • Temperature Control: Maintain the recommended reaction temperature. Reductions are often performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

Q2: My final product is contaminated with a significant amount of disulfide. How can I prevent its formation and remove it?

A2: Disulfide formation is a common problem due to the ease of oxidation of thiol groups.[1]

Prevention:

  • As mentioned above, maintaining a strictly inert and oxygen-free environment throughout the synthesis and purification process is the most effective preventative measure.[2]

  • Working at a slightly acidic pH can also slow down the rate of oxidation.[2]

Removal:

  • If disulfide has formed, it can often be reduced back to the dithiol. Treatment of the crude product with a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can cleave the disulfide bonds. The excess reducing agent and byproducts would then need to be removed in a subsequent purification step.

Q3: What are the best methods for purifying this compound?

A3: The purification of thiols can be challenging due to their potential for oxidation and strong odor.

  • Distillation: Vacuum distillation is a common method for purifying liquid thiols. However, it's important to use an inert atmosphere and ensure the apparatus is free of oxygen.[3]

  • Chromatography: Column chromatography can be used, but care must be taken to prevent oxidation on the stationary phase.[2] Using degassed solvents and potentially a more acidic stationary phase like acidic alumina (B75360) can help minimize this issue.[2]

  • Extraction: A liquid-liquid extraction can be performed to remove water-soluble impurities. It is advisable to use degassed solvents and perform the extraction quickly.

Q4: How should I properly store the purified this compound to ensure its stability?

A4: To ensure the long-term stability of this compound, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. To further protect against degradation, storing it at low temperatures (e.g., in a refrigerator or freezer) is recommended. The container should be opaque or stored in the dark to prevent light-induced degradation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues during the synthesis of this compound.

Diagram 1: Troubleshooting Workflow for this compound Synthesis

G start Problem Encountered low_yield Low or No Yield start->low_yield impurity Product Impure (e.g., Disulfide) start->impurity check_reagents Check Reducing Agent (Fresh? Sufficient Excess?) low_yield->check_reagents check_atmosphere Verify Inert Atmosphere (N2/Ar Purge Effective?) low_yield->check_atmosphere check_temp Confirm Reaction Temperature low_yield->check_temp impurity->check_atmosphere Disulfide present? check_workup Review Work-up Procedure (Oxygen Exposure?) impurity->check_workup reduce_disulfide Reduce Disulfide Impurity (e.g., with DTT/TCEP) impurity->reduce_disulfide Post-synthesis repurify Re-purify Product (Vacuum Distillation/Inert Column) check_workup->repurify reduce_disulfide->repurify G start Start: 2,3-Pentanedione setup Reaction Setup: Inert Atmosphere (N2/Ar) start->setup reduction Reduction: Add Reducing Agent (e.g., NaBH4 then H2S/acid) setup->reduction quench Reaction Quench: Careful addition of acid reduction->quench extract Work-up: Liquid-Liquid Extraction quench->extract dry Drying: Dry organic phase (e.g., Na2SO4) extract->dry purify Purification: Vacuum Distillation dry->purify product Final Product: This compound purify->product

References

Technical Support Center: 2,3-Pentanedithiol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Pentanedithiol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Problem 1: Low or No Yield of Thioacetal Product

Question: I am reacting this compound with an aldehyde/ketone to form a thioacetal, but I am observing a low yield or no product formation. What are the possible causes and solutions?

Possible Causes and Troubleshooting Steps:

  • Inadequate Catalyst: The formation of thioacetals from dithiols and carbonyl compounds is typically acid-catalyzed.

    • Solution: Ensure a suitable Lewis or Brønsted acid catalyst is used. Common choices include BF₃·OEt₂, ZnCl₂, TsOH, or Amberlyst-15. The catalyst should be fresh and used in the appropriate stoichiometric amount.

  • Presence of Water: Water can hydrolyze the intermediate hemithioacetal and prevent the formation of the final thioacetal.

    • Solution: Use anhydrous solvents and reagents. Consider adding a dehydrating agent, such as anhydrous MgSO₄ or Na₂SO₄, or using a Dean-Stark apparatus to remove water azeotropically.

  • Steric Hindrance: Highly substituted ketones or aldehydes may react slowly due to steric hindrance around the carbonyl group.

    • Solution: Increase the reaction temperature or prolong the reaction time. A stronger Lewis acid catalyst may also be required to activate the carbonyl group more effectively.

  • Reagent Purity: Impurities in the this compound or the carbonyl compound can interfere with the reaction.

    • Solution: Use freshly distilled or purified reagents. The purity of this compound can be checked by GC-MS or NMR.

Experimental Protocol: General Procedure for Thioacetal Formation

  • To a solution of the carbonyl compound (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane, toluene, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 mmol).

  • Add the acid catalyst (e.g., BF₃·OEt₂, 1.2 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Workflow for Troubleshooting Low Thioacetal Yield

LowYield Start Low or No Thioacetal Yield CheckCatalyst Check Catalyst Activity and Amount Start->CheckCatalyst CheckWater Check for Water Contamination Start->CheckWater CheckSterics Assess Steric Hindrance Start->CheckSterics CheckPurity Verify Reagent Purity Start->CheckPurity IncreaseCatalyst Increase Catalyst Loading or Use Stronger Catalyst CheckCatalyst->IncreaseCatalyst Anhydrous Use Anhydrous Conditions/Dehydrating Agent CheckWater->Anhydrous IncreaseTempTime Increase Reaction Temperature/Time CheckSterics->IncreaseTempTime PurifyReagents Purify this compound and Carbonyl CheckPurity->PurifyReagents Success Improved Yield IncreaseCatalyst->Success Anhydrous->Success IncreaseTempTime->Success PurifyReagents->Success

Caption: Troubleshooting workflow for low thioacetal yield.

Problem 2: Formation of Disulfide Byproduct

Question: I am observing a significant amount of a byproduct that I suspect is the disulfide of this compound. How can I confirm this and prevent its formation?

Confirmation and Prevention:

  • Confirmation: The formation of a disulfide byproduct is a common issue with thiols due to their susceptibility to oxidation.[1]

    • Mass Spectrometry (MS): The disulfide will have a molecular weight corresponding to the dimer of this compound minus two hydrogen atoms.

    • NMR Spectroscopy: In the ¹H NMR spectrum, the signals corresponding to the protons adjacent to the sulfur atoms will shift downfield upon disulfide formation. The characteristic thiol proton (-SH) signal will disappear.

  • Prevention:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.[1]

    • Degassed Solvents: Use solvents that have been degassed by bubbling with an inert gas or by freeze-pump-thaw cycles.

    • Reducing Agents: In some cases, a small amount of a reducing agent, such as dithiothreitol (B142953) (DTT), can be added to the reaction mixture to maintain a reducing environment. However, this can complicate purification.

    • Avoid Oxidizing Agents: Ensure that no oxidizing agents are present in the reaction mixture, either as reagents or as impurities.

Signaling Pathway: Oxidation of this compound

DisulfideFormation Dithiol This compound (R-SH HS-R) Disulfide Cyclic Disulfide (R-S-S-R) Dithiol->Disulfide Oxidation Oxidant Oxidizing Agent (e.g., O2, Metal Ions) Oxidant->Disulfide Mediates Byproduct Unwanted Side Product Disulfide->Byproduct

Caption: Oxidation pathway of this compound to its disulfide.

Problem 3: Difficulty in Deprotecting the Thioacetal

Question: I am having trouble cleaving the thioacetal derived from this compound to regenerate the carbonyl compound. What methods can I try?

Deprotection Strategies:

Thioacetals are generally stable to acidic and basic conditions, which is why they are excellent protecting groups. Their cleavage often requires specific reagents.

  • Mercuric Salts: Mercuric salts, such as HgCl₂ in the presence of CaCO₃, are classic reagents for thioacetal deprotection.

    • Caution: Mercury compounds are highly toxic and should be handled with extreme care.

  • Oxidative Cleavage: Reagents like N-bromosuccinimide (NBS), iodine in the presence of water, or hypervalent iodine reagents (e.g., Dess-Martin periodinane) can effectively cleave thioacetals.[2] Over-oxidation of the regenerated carbonyl or other sensitive functional groups can be a concern.

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids in combination with an oxidant can be effective.

  • Electrochemical Methods: Anodic oxidation can be a mild and efficient method for deprotection.

Reagent/MethodTypical ConditionsPotential Issues
HgCl₂, CaCO₃ Acetone/water, room temperatureToxicity of mercury salts
N-Bromosuccinimide (NBS) Acetone/water, 0 °C to room temperaturePotential for side reactions with other functional groups
Iodine (I₂) Methanol/water, refluxCan be slow for some substrates
Dess-Martin Periodinane CH₂Cl₂, room temperatureCost of the reagent

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound, like most thiols, is susceptible to oxidation. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place. Refrigeration is recommended.

Q2: What are the characteristic spectroscopic signatures of this compound?

  • ¹H NMR: Look for characteristic signals for the -SH protons, which are typically broad singlets and their chemical shift can vary depending on the solvent and concentration. The protons on the carbon atoms attached to the sulfur atoms will also have distinct chemical shifts.

  • ¹³C NMR: The carbon atoms bonded to the sulfur atoms will show characteristic signals in the C-S region of the spectrum.

  • IR Spectroscopy: A weak to medium absorption band in the region of 2550-2600 cm⁻¹ is characteristic of the S-H stretching vibration.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak, and fragmentation patterns will likely involve the loss of SH groups and cleavage of the carbon-carbon bonds.

Q3: Can this compound be used in asymmetric synthesis?

A3: Due to the presence of two chiral centers (at C2 and C3), this compound exists as a mixture of stereoisomers. Chiral dithiols can be used as chiral auxiliaries or ligands in asymmetric catalysis. If a specific stereoisomer of this compound is used, it could potentially be employed to induce stereoselectivity in reactions. However, specific applications of this compound in this context are not widely reported in the literature.

Workflow for Asymmetric Synthesis Using a Chiral Dithiol

AsymmetricSynthesis Substrate Prochiral Substrate Reaction Diastereoselective Reaction Substrate->Reaction Auxiliary Chiral this compound (Single Stereoisomer) Auxiliary->Reaction Diastereomers Mixture of Diastereomers (Unequal Amounts) Reaction->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Product Enantiomerically Enriched Product Separation->Product Recover Recover Chiral Auxiliary Separation->Recover

Caption: General workflow for using a chiral dithiol as a chiral auxiliary.

References

Technical Support Center: Synthesis of 2,3-Pentanedithiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-pentanedithiol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, particularly when following a common synthetic route involving the conversion of 2,3-dibromopentane (B1620338) to the dithiol via a bis-isothiouronium salt intermediate.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction of 2,3-dibromopentane with thiourea (B124793). 2. Inefficient hydrolysis of the bis-isothiouronium salt. 3. Loss of volatile product during workup or purification.1. Ensure adequate reaction time and temperature for the formation of the thiouronium salt. Monitor the reaction progress by TLC. 2. Use a sufficiently strong base (e.g., NaOH or KOH) and ensure complete hydrolysis. Heating may be required. 3. Use a cooled receiving flask during distillation and handle the product with care to minimize evaporation due to its volatility and strong odor.
Product Contaminated with Disulfide Oxidation of the dithiol product upon exposure to air.1. Perform the reaction, workup, and purification under an inert atmosphere (e.g., nitrogen or argon). 2. Degas all solvents prior to use. 3. Consider adding a small amount of a reducing agent, such as dithiothreitol (B142953) (DTT), during the final purification steps if compatible with the desired application.
Presence of Monothiol Impurity Incomplete reaction at one of the electrophilic carbon centers of 2,3-dibromopentane.1. Ensure a molar excess of thiourea is used to favor the formation of the bis-isothiouronium salt. 2. Increase the reaction time or temperature to drive the reaction to completion.
Difficult Purification 1. The product has a strong, unpleasant odor, making handling difficult. 2. The boiling point of the product may be close to that of impurities.1. Work in a well-ventilated fume hood and use appropriate personal protective equipment. Glassware can be deodorized by rinsing with a bleach solution.[1] 2. Use fractional distillation for purification. If co-distillation is an issue, consider alternative purification methods like column chromatography on silica (B1680970) gel under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method for the synthesis of vicinal dithiols like this compound involves a two-step process starting from the corresponding vicinal dihalide, such as 2,3-dibromopentane.

  • Formation of a Bis-isothiouronium Salt: 2,3-dibromopentane is reacted with thiourea in a suitable solvent (e.g., ethanol). This reaction proceeds via an SN2 mechanism where the sulfur atom of thiourea acts as a nucleophile, displacing the bromide ions to form a stable bis-isothiouronium salt intermediate.

  • Hydrolysis: The isolated bis-isothiouronium salt is then hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide) to yield this compound. The mixture is typically heated to ensure complete hydrolysis, followed by acidification and extraction of the final product.

Q2: What are the most common side reactions to be aware of during the synthesis of this compound?

The primary side reactions of concern are:

  • Oxidation to Disulfides: Thiols are susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of cyclic disulfides or polymeric disulfide materials. This is a common issue with vicinal dithiols.

  • Elimination Reactions: When reacting 2,3-dibromopentane with a nucleophile/base, elimination reactions (E2) can compete with the desired substitution (SN2), leading to the formation of unsaturated byproducts such as 2-bromo-2-pentene. Using a non-basic nucleophile like thiourea in the first step helps to minimize this.

  • Incomplete Reaction: If the reaction is not driven to completion, you may isolate starting material or the monosubstituted intermediate, leading to a mixture of products.

Q3: How can I minimize the formation of disulfide byproducts?

To minimize the oxidation of this compound to its corresponding disulfide, the following precautions should be taken:

  • Use of Inert Atmosphere: Conduct the reaction, workup, and purification steps under an inert atmosphere, such as nitrogen or argon.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Control of pH: Keep the pH of the solution acidic or neutral during workup and storage, as basic conditions can promote the oxidation of thiols.

Q4: What is the best method for purifying this compound?

Due to its volatility, distillation under reduced pressure is a common method for the purification of this compound. It is crucial to perform the distillation under an inert atmosphere to prevent oxidation. For small-scale purifications or to separate it from impurities with similar boiling points, column chromatography on silica gel using a non-polar eluent system can be effective, though care must be taken to avoid oxidation on the silica surface.

Experimental Protocols

Synthesis of this compound via Bis-isothiouronium Salt

This protocol is adapted from a general procedure for the synthesis of vicinal dithiols.

Step 1: Synthesis of 2,3-Pentane-bis-isothiouronium Dibromide

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (2.1 moles per mole of dihalide) in 95% ethanol (B145695).

  • Heat the mixture to reflux to ensure complete dissolution of the thiourea.

  • Add 2,3-dibromopentane (1.0 mole) to the refluxing solution.

  • Continue to reflux the mixture for 2-3 hours. The bis-isothiouronium salt will precipitate from the solution as a white solid.

  • Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The resulting salt can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Place the 2,3-pentane-bis-isothiouronium dibromide in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • Add a solution of sodium hydroxide (2.5 moles per mole of the salt) in water.

  • Heat the mixture to reflux with vigorous stirring for 2-3 hours. Ammonia gas will be evolved during this step.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • Under an inert atmosphere, carefully acidify the cooled solution with dilute sulfuric acid until it is acidic to Congo red paper.

  • Extract the aqueous layer with diethyl ether or dichloromethane.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation at low temperature.

  • Purify the crude product by vacuum distillation.

Visualizations

Synthesis_Pathway A 2,3-Dibromopentane C 2,3-Pentane-bis-isothiouronium Dibromide A->C Ethanol, Reflux B Thiourea B->C E This compound C->E 1. Reflux 2. H3O+ D NaOH / H2O D->E

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions A 2,3-Dibromopentane B This compound A->B + 2 Thiourea then NaOH/H2O C 2-Bromo-2-pentene A->C E2 Elimination D Cyclic Disulfide B->D Oxidation (O2)

Caption: Main reaction and potential side reactions.

Troubleshooting_Workflow Start Low Product Yield? Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Yes Check_Hydrolysis Ensure Complete Hydrolysis Check_Reaction->Check_Hydrolysis Yes Incomplete Incomplete Reaction Check_Reaction->Incomplete No Check_Workup Check for Product Loss During Workup Check_Hydrolysis->Check_Workup Yes Inefficient_Hydrolysis Inefficient Hydrolysis Check_Hydrolysis->Inefficient_Hydrolysis No Product_Loss Volatile Product Loss Check_Workup->Product_Loss Yes Solution1 Increase Reaction Time/Temp Incomplete->Solution1 Solution2 Use Stronger Base/Heat Inefficient_Hydrolysis->Solution2 Solution3 Use Cooled Receiver in Distillation Product_Loss->Solution3

Caption: Troubleshooting workflow for low product yield.

References

optimizing storage conditions for 2,3-Pentanedithiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability assessment of 2,3-Pentanedithiol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for this compound, like other thiols, is oxidation. The thiol groups (-SH) are susceptible to oxidation, which leads to the formation of disulfide bonds (-S-S-), resulting in dimers or larger oligomers. This process can be accelerated by the presence of oxygen, elevated temperatures, and certain solvents.

Q2: What are the ideal short-term storage conditions for this compound?

A2: For short-term storage (days to weeks), it is recommended to store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a refrigerator at 2-8°C. This minimizes exposure to oxygen and reduces the rate of potential degradation reactions.

Q3: How should this compound be stored for long-term stability?

A3: For long-term storage (months to years), it is crucial to minimize oxidation. Store the compound in a tightly sealed vial with an inert gas headspace at low temperatures, such as -20°C or -80°C. Storing the compound as a neat oil or in a deoxygenated, non-reactive solvent can also enhance stability.

Q4: I've noticed a strong, unpleasant odor from my this compound sample. Is this normal?

A4: Yes, volatile sulfur compounds like this compound are known for their strong, unpleasant odors, often described as being similar to rotten eggs or garlic.[1] This is a characteristic property of many thiols and does not necessarily indicate degradation. However, proper handling in a well-ventilated fume hood is essential to manage the odor.

Q5: Can I store this compound in any solvent?

A5: No, the choice of solvent can significantly impact the stability of this compound. Ethereal solvents like diethyl ether can promote oxidation.[2] For better stability, consider using deoxygenated non-polar solvents like pentane (B18724) or dichloromethane, especially for short-term storage and handling.[2]

Q6: How can I confirm the purity of my this compound sample after storage?

A6: The purity of your sample can be assessed using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a suitable method for identifying and quantifying the parent compound and any potential disulfide byproducts. Nuclear magnetic resonance (NMR) spectroscopy can also be used to check for structural integrity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of potency or unexpected reaction outcomes. Degradation of this compound due to oxidation.- Confirm the purity of the stored sample using an appropriate analytical method (e.g., GC-MS).- If degradation is confirmed, use a fresh, unopened sample for your experiment.- Review your storage conditions to ensure they align with the recommended guidelines (low temperature, inert atmosphere).
Visible particulates or cloudiness in the liquid sample. Formation of insoluble disulfide oligomers or polymers.- Attempt to dissolve a small aliquot in a suitable organic solvent to see if the particulates dissolve.- If they do not, it is likely that significant degradation has occurred, and the sample should be discarded.- Filter the sample if the particulates are minimal and the purity is confirmed to be acceptable for your application.
Strong odor persists in the lab even after the container is sealed. High volatility of this compound and potential contamination of external surfaces.- Always handle the compound in a fume hood.[3] - Decontaminate any spills or contaminated surfaces with a bleach solution.[3] - Ensure the container cap is tightly sealed and consider wrapping the cap with parafilm for an extra barrier.
Inconsistent results between different batches of the compound. Variation in initial purity or different storage histories of the batches.- Always check the certificate of analysis for each new batch.- Perform a quick purity check (e.g., by TLC or GC) before use.- Standardize your storage protocol for all batches to ensure consistency.

Quantitative Data Summary

The stability of thiols is highly dependent on the storage conditions. The following table summarizes the impact of different solvents on the oxidation of a related thiol, 2-methyl-3-furanthiol (B142662) (MFT), when stored at 6°C. This data provides a useful proxy for understanding how this compound might behave under similar conditions.

Table 1: Influence of Solvent on the Oxidation of 2-Methyl-3-furanthiol (MFT) at 6°C [2]

Solvent% MFT Oxidized after 9 days
Diethyl ether~50%
Dichloromethane~6%
n-PentaneNo significant oxidation

Experimental Protocols

Protocol for Assessing the Stability of this compound under Various Storage Conditions

This protocol outlines a method to evaluate the stability of this compound over time under different storage conditions using a colorimetric assay with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[4][5]

Materials:

  • This compound

  • DTNB (Ellman's reagent)

  • Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)

  • Solvents for storage conditions (e.g., diethyl ether, dichloromethane, pentane)

  • Inert gas (Argon or Nitrogen)

  • Sealed vials

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in the different solvents to be tested.

    • Aliquot the solutions into separate vials for each time point and storage condition.

    • For anaerobic conditions, sparge the solutions and the headspace of the vials with an inert gas before sealing.

  • Storage Conditions:

    • Store the vials under the following conditions:

      • Condition A: Room Temperature (~25°C), exposed to air.

      • Condition B: Refrigerated (4°C), exposed to air.

      • Condition C: Refrigerated (4°C), under inert atmosphere.

      • Condition D: Frozen (-20°C), under inert atmosphere.

  • DTNB Assay (at each time point - e.g., Day 0, 1, 3, 7, 14):

    • Prepare a fresh DTNB solution in the reaction buffer.

    • At each time point, take an aliquot of the stored this compound solution.

    • Dilute the aliquot in the reaction buffer to a suitable concentration.

    • Add the DTNB solution to the diluted sample.

    • Allow the reaction to proceed for 15 minutes at room temperature.

    • Measure the absorbance of the resulting yellow solution at 412 nm using a spectrophotometer.

    • A blank containing the buffer and DTNB should be used to zero the instrument.

  • Data Analysis:

    • Calculate the concentration of free thiol groups at each time point using the Beer-Lambert law (ε for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹).

    • Plot the concentration of free thiols versus time for each storage condition to determine the degradation rate.

Mandatory Visualizations

Storage_Workflow Figure 1. Recommended Storage Workflow for this compound receive Receive this compound check_coa Check Certificate of Analysis receive->check_coa short_term Short-Term Storage (< 1 month) check_coa->short_term Immediate Use long_term Long-Term Storage (> 1 month) check_coa->long_term Archiving inert_gas_short Purge with Inert Gas short_term->inert_gas_short inert_gas_long Purge with Inert Gas long_term->inert_gas_long refrigerator Refrigerate (2-8°C) use Use in Experiment refrigerator->use freezer Freeze (-20°C or -80°C) freezer->use inert_gas_short->refrigerator inert_gas_long->freezer

Caption: Recommended workflow for storing this compound.

Degradation_Pathway Figure 2. Primary Degradation Pathway of this compound pentanedithiol This compound HS-CH(CH3)-CH(SH)-CH2-CH3 disulfide Disulfide Dimer R-S-S-R pentanedithiol->disulfide Oxidation oxidizing_agent Oxidizing Agent (e.g., O2) oxidizing_agent->disulfide

Caption: Oxidation of this compound to its disulfide dimer.

Troubleshooting_Logic Figure 3. Troubleshooting Logic for Poor Experimental Results start Poor Experimental Results check_purity Check Purity of this compound start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_storage Review Storage Conditions is_pure->check_storage Yes new_sample Use Fresh Sample is_pure->new_sample No is_storage_ok Are Conditions Optimal? check_storage->is_storage_ok other_factors Investigate Other Experimental Parameters is_storage_ok->other_factors Yes improve_storage Improve Storage Conditions is_storage_ok->improve_storage No improve_storage->new_sample

Caption: A logical guide to troubleshooting experimental issues.

References

Technical Support Center: Characterization of 2,3-Pentanedithiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the characterization of 2,3-Pentanedithiol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in characterizing this compound?

A1: The primary challenges in characterizing this compound stem from its high reactivity, volatility, and susceptibility to oxidation.[1][2] Key issues include:

  • Oxidation: Thiols readily oxidize to form disulfides, especially in the presence of oxygen, metal ions, and at higher pH.[3] This can lead to sample degradation and the formation of impurities, complicating analysis.

  • Volatility: As a low molecular weight thiol, this compound is highly volatile, which can lead to sample loss during preparation and analysis.[1][4]

  • Trace-Level Detection: In many matrices, such as food and beverages, this compound is present at very low concentrations (ng/L range), requiring sensitive analytical methods for detection and quantification.[1][2][4]

  • Matrix Effects: Complex sample matrices can interfere with the extraction and analysis of this compound.[1]

Q2: How can I prevent the oxidation of this compound during storage and sample preparation?

A2: To minimize oxidation, the following precautions are recommended:

  • Storage Conditions: Store the compound at low temperatures (2-8 °C is common for dithiols like DTT) under an inert atmosphere (e.g., argon or nitrogen).[3][5]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.[3]

  • Low pH: Maintain a low pH where possible, as the rate of oxidation increases with pH.[3]

  • Chelating Agents: Add a chelating agent such as EDTA to the buffer to sequester divalent metal cations that can catalyze oxidation.[3]

  • Fresh Solutions: Prepare solutions of this compound fresh for each experiment to ensure accuracy.[5]

Q3: What are the most suitable analytical techniques for the characterization of this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique.[6][7] To enhance sensitivity and stability, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) is often employed.[1][2][8] Other suitable methods include:

  • GC with Sulfur-Specific Detectors: Detectors like the sulfur chemiluminescence detector (SCD) or pulsed flame photometric detector (PFPD) offer high selectivity for sulfur-containing compounds, reducing matrix interference.[6][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection can be used after derivatization with a fluorogenic reagent.

Troubleshooting Guides

Issue 1: Low or No Signal in GC-MS Analysis
Possible Cause Troubleshooting Step
Sample Degradation Ensure proper storage and handling procedures are followed to prevent oxidation (see FAQ 2). Prepare fresh solutions before analysis.
High Volatility Use a headspace solid-phase microextraction (HS-SPME) method to capture volatile thiols from the sample.[1] Minimize sample heating during preparation.
Low Concentration Employ a pre-concentration step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1]
Poor Ionization in MS Derivatize the thiol with an agent like PFBBr to improve its chromatographic behavior and ionization efficiency.[2]
Active Sites in GC System Ensure the GC inlet liner and column are properly deactivated to prevent adsorption of the thiol.[9]
Issue 2: Presence of Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Oxidation Product The unexpected peak may correspond to the disulfide dimer of this compound. Compare the mass spectrum of the peak with the expected fragmentation of the disulfide. Implement measures to prevent oxidation.
Matrix Interference Utilize a more selective sample cleanup method.[1] Alternatively, use a sulfur-specific detector (SCD or PFPD) if available.[6]
Contamination Thoroughly clean all glassware and equipment. Run a blank sample to identify sources of contamination.

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBBr for GC-MS Analysis

This protocol is adapted from methods used for other volatile thiols.[2]

  • Sample Preparation: Adjust the pH of 40 mL of the aqueous sample to 12 with NaOH.

  • Derivatization and Extraction:

    • Add an internal standard (e.g., an isotopically labeled version of the analyte).

    • Add 2 mL of a solution of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in pentane/diethyl ether.

    • Shake vigorously for 30 minutes to facilitate the extractive alkylation.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Drying: Transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate.

  • Concentration: Carefully evaporate the solvent under a gentle stream of nitrogen.

  • Analysis: Reconstitute the residue in a suitable solvent and inject it into the GC-MS system.

Protocol 2: 1H NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which this compound is soluble (e.g., CDCl3, (CD3)2CO).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

    • Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

  • Acquisition: Acquire the 1H NMR spectrum. The thiol protons (-SH) are expected to be exchangeable with D2O. A D2O shake can be performed to confirm the -SH peaks, which will disappear after shaking with a drop of D2O.[10]

Quantitative Data

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC5H12S2[11]
Molecular Weight136.28 g/mol [11]
1H NMR (Predicted)
-SH~1.5 - 2.5 ppmBased on typical thiol shifts
-CH-SH~2.8 - 3.5 ppm
-CH2-~1.5 - 1.8 ppm
-CH3~0.9 - 1.2 ppm
13C NMR (Predicted)
-CH-SH~35 - 45 ppm
-CH2-~25 - 35 ppm
-CH3~10 - 20 ppm
Mass Spectrometry (EI) Expected Fragments
M+•136Molecular Ion
[M-SH]+103Loss of a thiol group
[M-C2H5]+107Loss of an ethyl group
[M-C2H5S]+75

Note: Predicted NMR data is based on typical chemical shifts for similar functional groups and should be confirmed with experimental data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis sample Aqueous Sample ph_adjust pH Adjustment (pH 12) sample->ph_adjust add_is Add Internal Standard ph_adjust->add_is add_pfbbr Add PFBBr Solution add_is->add_pfbbr shake Vigorous Shaking (30 min) add_pfbbr->shake centrifuge Centrifugation shake->centrifuge separate_layers Separate Organic Layer centrifuge->separate_layers dry Dry over Na2SO4 separate_layers->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute evaporate->reconstitute gcms GC-MS Analysis reconstitute->gcms stability_factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors center This compound Stability inert_atm Inert Atmosphere center->inert_atm prevents oxidation chelators Chelators (EDTA) center->chelators sequesters metal ions low_ph Low pH center->low_ph slows oxidation low_temp Low Temperature center->low_temp reduces reaction rates oxygen Oxygen oxygen->center promotes oxidation metal_ions Metal Ions (e.g., Cu2+) metal_ions->center catalyzes oxidation high_ph High pH high_ph->center increases oxidation rate high_temp High Temperature high_temp->center accelerates degradation

References

Validation & Comparative

A Comparative Guide to 2,3-Pentanedithiol and 1,5-Pentanedithiol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the vicinal dithiol, 2,3-Pentanedithiol, and the terminal dithiol, 1,5-Pentanedithiol, reveals distinct differences in their chemical properties and reactivity, influencing their suitability for various research and drug development applications. This guide provides a comprehensive overview of their synthesis, physical and chemical properties, and key applications, supported by experimental data and protocols.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison to aid in the selection of the appropriate dithiol for specific experimental needs.

At a Glance: Key Property Comparison

A summary of the key physical and chemical properties of this compound and 1,5-Pentanedithiol is presented below for easy comparison.

PropertyThis compound (Vicinal Dithiol)1,5-Pentanedithiol (Terminal Dithiol)
Synonyms Pentane-2,3-dithiol, 2,3-DimercaptopentanePentamethylene dimercaptan, 1,5-Dimercaptopentane
Molecular Formula C₅H₁₂S₂[1]C₅H₁₂S₂[2]
Molecular Weight 136.28 g/mol [3]136.28 g/mol [2]
Boiling Point 189-190 °C (estimated)[3]107-108 °C at 15 mmHg[2]
Density Not available1.016 g/mL at 25 °C[2]
Flash Point 68.1 °C (estimated)[3]95 °C[2]
Solubility Soluble in alcohol; water solubility estimated at 590.9 mg/L at 25 °C[3]Insoluble in water
pKa Not availableNot available

Structural Differences and Reactivity Profiles

The defining difference between these two molecules lies in the placement of their thiol (-SH) groups. This compound is a vicinal dithiol, with its two thiol groups on adjacent carbon atoms. This proximity allows for the formation of stable five-membered rings when coordinating with metal ions, a property that is central to its application as a chelating agent.

In contrast, 1,5-Pentanedithiol is a terminal dithiol, with its thiol groups at either end of the five-carbon chain. This linear arrangement makes it an ideal candidate for forming self-assembled monolayers (SAMs) on surfaces like gold, where each thiol group can bind to the surface, or for acting as a cross-linker in polymer chemistry.

The reactivity of the thiol groups is also influenced by their position. Vicinal dithiols can be more susceptible to oxidation to form cyclic disulfides. Both types of dithiols can react with electrophiles and participate in thiol-disulfide exchange reactions.

Experimental Protocols

Synthesis of Dithiols

General Synthesis of 1,5-Pentanedithiol from 1,5-Dihalopentane:

A common method for the synthesis of terminal dithiols like 1,5-Pentanedithiol involves the reaction of the corresponding dihalide with a sulfur nucleophile, such as sodium thiouride or thiourea (B124793) followed by hydrolysis.

  • Reaction Scheme:

    G A Br-(CH2)5-Br C HS-(CH2)5-SH A->C B 2 NaSH B->C D 2 NaBr C->D +

    Caption: Synthesis of 1,5-Pentanedithiol.

  • Procedure:

    • A solution of 1,5-dibromopentane (B145557) in a suitable solvent (e.g., ethanol) is prepared.

    • An excess of sodium hydrosulfide (B80085) (NaSH) is added to the solution.

    • The reaction mixture is heated under reflux for several hours.

    • After cooling, the reaction mixture is acidified and extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed to yield 1,5-Pentanedithiol.

General Synthesis of Vicinal Dithiols from Alkenes:

Vicinal dithiols can be synthesized from the corresponding alkene. One common method involves the epoxidation of the alkene followed by reaction with a sulfur nucleophile.

Application-Specific Protocols

Formation of Self-Assembled Monolayers (SAMs) with 1,5-Pentanedithiol on a Gold Surface:

1,5-Pentanedithiol is frequently used to create a linking layer in the formation of self-assembled multilayers on gold surfaces.[4]

  • Experimental Workflow:

    G A Clean Gold Substrate B Immerse in 1,5-Pentanedithiol Solution A->B C Incubate (e.g., 24-48 hours) B->C D Rinse with Solvent C->D E Dry with Nitrogen D->E F Characterize SAM E->F

    Caption: Workflow for SAM formation.

  • Detailed Protocol:

    • Substrate Preparation: A gold-coated substrate is thoroughly cleaned, often using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to remove organic contaminants. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

    • Thiol Solution Preparation: A dilute solution of 1,5-Pentanedithiol (typically in the millimolar range) is prepared in a high-purity solvent such as ethanol.

    • Self-Assembly: The clean gold substrate is immersed in the thiol solution. The assembly process is typically allowed to proceed for 24 to 48 hours to ensure the formation of a well-ordered monolayer.[5][6] The container is often sealed and may be purged with an inert gas like nitrogen to minimize oxidation.

    • Rinsing: After incubation, the substrate is removed from the thiol solution and thoroughly rinsed with fresh solvent to remove any non-covalently bound molecules.

    • Drying: The substrate with the SAM is then dried under a stream of dry nitrogen gas.

    • Characterization: The quality and properties of the SAM can be characterized using various surface-sensitive techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Applications in Research and Development

This compound:

The primary application of vicinal dithiols like this compound stems from their ability to act as potent chelating agents for heavy metals. The two adjacent thiol groups can form a stable five-membered ring with a metal ion, effectively sequestering it. This property is crucial in:

  • Antidotes for Heavy Metal Poisoning: Vicinal dithiols are the basis for several drugs used to treat poisoning by metals such as arsenic, mercury, and lead.

  • Enzyme Inhibition Studies: The chelation of essential metal cofactors in enzymes by vicinal dithiols can be used to probe the active site and mechanism of these enzymes.

  • Sensing and Detection: The specific binding of vicinal dithiols to certain metal ions can be exploited in the development of chemical sensors.

1,5-Pentanedithiol:

The terminal positioning of the thiol groups in 1,5-Pentanedithiol makes it a versatile tool in materials science and surface chemistry:

  • Self-Assembled Monolayers (SAMs): As detailed in the experimental protocol, 1,5-Pentanedithiol is widely used to functionalize gold and other noble metal surfaces. These functionalized surfaces can be used in a variety of applications, including biosensors, electronics, and as platforms for further chemical modifications.

  • Nanoparticle Stabilization: 1,5-Pentanedithiol can be used to stabilize metal nanoparticles, preventing their aggregation and allowing for their dispersion in various media. The two thiol groups can bridge between nanoparticles, leading to the formation of networked structures.

  • Cross-linking Agent: In polymer chemistry, 1,5-Pentanedithiol can act as a cross-linker, connecting polymer chains to form a three-dimensional network, thereby altering the mechanical properties of the material.

Safety and Handling

Both this compound and 1,5-Pentanedithiol are organosulfur compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are known to have strong, unpleasant odors. Personal protective equipment, including gloves and safety glasses, should be worn at all times. Specific safety data sheets (SDS) for each compound should be consulted before use.

Conclusion

The choice between this compound and 1,5-Pentanedithiol is fundamentally dictated by the intended application. For research focused on metal chelation, enzyme inhibition, or the development of heavy metal antidotes, the vicinal arrangement of thiol groups in this compound offers a distinct advantage. Conversely, for applications in surface chemistry, materials science, and nanotechnology, where the formation of self-assembled monolayers or the cross-linking of materials is desired, the terminal thiol groups of 1,5-Pentanedithiol make it the more suitable reagent. A thorough understanding of their respective properties and reactivity is essential for their effective use in scientific research and development.

References

A Spectroscopic Guide to Pentanedithiol Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of pentanedithiol isomers. Due to a notable scarcity of publicly available experimental spectra for many of these isomers, this comparison relies on a combination of published data for 1,5-pentanedithiol (B1584520) and theoretical predictions based on established spectroscopic principles for thiols and alkanes. This document aims to serve as a foundational resource for the identification and differentiation of these compounds.

Introduction to Pentanedithiol Isomers

Pentanedithiols are aliphatic thiols with the chemical formula C₅H₁₂S₂. Their structural diversity, arising from the different possible locations of the two thiol (-SH) groups on the pentane (B18724) backbone, leads to a range of isomers with distinct chemical and physical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are crucial for elucidating the specific structure of each isomer.

Spectroscopic Comparison: Predicted and Observed Data

The following sections detail the expected and, where available, observed spectroscopic features for various pentanedithiol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms, with the sulfur in the thiol group causing a downfield shift for neighboring protons and carbons.

¹H NMR Spectroscopy:

Protons attached to carbons bearing a thiol group (α-protons) are expected to resonate in the range of 2.5-3.0 ppm. The proton of the thiol group itself (-SH) typically appears as a broad singlet between 1.0 and 2.0 ppm, and its chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy:

Carbons bonded to a thiol group (α-carbons) are expected to have chemical shifts in the range of 20-40 ppm. The chemical shifts of other carbons in the pentane chain will vary depending on their proximity to the sulfur atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for Pentanedithiol Isomers

IsomerPredicted Chemical Shifts (ppm)
1,2-Pentanedithiol ~2.7-3.0 (m, 1H, -CH(SH)-), ~2.5-2.8 (m, 2H, -CH₂(SH)), ~1.3-1.8 (m, 4H, -CH₂CH₂-), ~0.9 (t, 3H, -CH₃)
1,3-Pentanedithiol ~2.5-2.8 (m, 2H, -CH₂(SH)), ~2.9-3.2 (m, 1H, -CH(SH)-), ~1.5-2.0 (m, 4H, -CH₂CH₂-), ~1.0 (t, 3H, -CH₃)
1,4-Pentanedithiol ~2.5-2.8 (m, 2H, -CH₂(SH)), ~3.0-3.3 (m, 1H, -CH(SH)-), ~1.6-1.9 (m, 4H, -CH₂CH₂-), ~1.3 (d, 3H, -CH₃)
1,5-Pentanedithiol ~2.5 (q, 4H, -CH₂(SH)), ~1.6 (quint, 4H, -CH₂CH₂-), ~1.4 (quint, 2H, -CH₂CH₂CH₂-)
2,3-Pentanedithiol ~3.0-3.3 (m, 2H, -CH(SH)CH(SH)-), ~1.6-1.9 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃), ~1.1 (d, 3H, -CH₃)
2,4-Pentanedithiol ~3.1-3.4 (m, 2H, -CH(SH)-), ~1.8-2.1 (m, 2H, -CH₂-), ~1.3 (d, 6H, -CH₃)

Note: These are estimated values and can vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for Pentanedithiol Isomers

IsomerPredicted Chemical Shifts (ppm)
1,2-Pentanedithiol ~40-45 (-CH(SH)-), ~30-35 (-CH₂(SH)), ~25-35 (-CH₂-), ~10-15 (-CH₃)
1,3-Pentanedithiol ~35-40 (-CH(SH)-), ~25-30 (-CH₂(SH)), ~30-40 (-CH₂-), ~10-15 (-CH₃)
1,4-Pentanedithiol ~40-45 (-CH(SH)-), ~25-30 (-CH₂(SH)), ~30-40 (-CH₂-), ~15-20 (-CH₃)
1,5-Pentanedithiol ~24.5 (-CH₂(SH)), ~33.5 (-CH₂-), ~31.0 (-CH₂-)
This compound ~45-55 (-CH(SH)-), ~20-30 (-CH₂-), ~10-20 (-CH₃)
2,4-Pentanedithiol ~45-50 (-CH(SH)-), ~40-45 (-CH₂-), ~20-25 (-CH₃)

Note: These are estimated values and can vary based on experimental conditions. Data for 1,5-pentanedithiol is based on general predictions for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the S-H functional group. The key vibrational modes to consider are the S-H stretching and bending frequencies.

  • S-H Stretch: A weak to moderately intense, sharp absorption band is expected in the region of 2550-2600 cm⁻¹[1][2][3]. This peak is highly characteristic and its presence is a strong indicator of a thiol group.

  • C-S Stretch: A weak absorption is typically observed in the range of 600-800 cm⁻¹.

  • C-H Stretch: Strong absorptions from the pentane backbone will be present in the 2850-3000 cm⁻¹ region.

The position of the thiol groups will subtly influence the fingerprint region (below 1500 cm⁻¹) of the spectrum, allowing for potential differentiation between isomers. For instance, geminal dithiols (both -SH on the same carbon) may exhibit different C-S stretching patterns compared to vicinal or more distant dithiols.

Table 3: Characteristic IR Frequencies for Pentanedithiol Isomers

IsomerS-H Stretch (cm⁻¹)C-S Stretch (cm⁻¹)
All Isomers 2550 - 2600 (weak-medium, sharp)600 - 800 (weak)

Note: While the S-H stretch is consistent, the fingerprint region will show unique patterns for each isomer.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar bonds.

  • S-H Stretch: The S-H stretching vibration, which is often weak in the IR spectrum, can give a more intense signal in the Raman spectrum, also appearing in the 2550-2600 cm⁻¹ region[2].

  • S-S Stretch: If any disulfide byproducts are present, a characteristic S-S stretching band would appear around 500-540 cm⁻¹[3].

  • C-S Stretch: The C-S stretch is also observable in the 600-800 cm⁻¹ range and can be more intense in the Raman spectrum compared to the IR spectrum.

  • C-S-H Bend: A C-S-H bending mode can be observed around 850 cm⁻¹[4].

The symmetry of the molecule plays a significant role in Raman activity. Symmetrical isomers like 1,5-pentanedithiol and 2,4-pentanedithiol may exhibit simpler Raman spectra compared to their less symmetrical counterparts.

Table 4: Characteristic Raman Frequencies for Pentanedithiol Isomers

IsomerS-H Stretch (cm⁻¹)C-S Stretch (cm⁻¹)C-S-H Bend (cm⁻¹)
All Isomers 2550 - 2600 (medium-strong)600 - 800 (medium)~850 (medium)

Experimental Protocols

While specific experimental data for most pentanedithiol isomers is lacking, the following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pentanedithiol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard ¹H and ¹³C NMR spectrometer (e.g., 300-600 MHz).

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy
  • Sample Preparation: Liquid samples can be placed in a glass vial or a capillary tube.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectral range and acquisition time will depend on the instrument and the sample's Raman scattering cross-section.

Visualization of Concepts

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_comparison Comparative Analysis pentanedithiol Pentanedithiol Isomer nmr NMR Spectroscopy (¹H and ¹³C) pentanedithiol->nmr ir IR Spectroscopy pentanedithiol->ir raman Raman Spectroscopy pentanedithiol->raman nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Vibrational Frequencies (S-H, C-S stretches) ir->ir_data raman_data Raman Shifts (S-H, C-S stretches) raman->raman_data comparison Isomer Differentiation nmr_data->comparison ir_data->comparison raman_data->comparison

Caption: A generalized workflow for the spectroscopic analysis of pentanedithiol isomers.

Logical Relationship of Spectroscopic Features

logical_relationship cluster_nmr NMR Spectroscopy cluster_vibrational Vibrational Spectroscopy isomer Pentanedithiol Isomer Structure proton_env Proton Environments isomer->proton_env determines carbon_env Carbon Environments isomer->carbon_env determines sh_bond S-H Bond Vibrations isomer->sh_bond influences cs_bond C-S Bond Vibrations isomer->cs_bond influences symmetry Molecular Symmetry isomer->symmetry determines

Caption: Relationship between molecular structure and key spectroscopic features for pentanedithiol isomers.

Conclusion

The spectroscopic characterization of pentanedithiol isomers is essential for their unambiguous identification. While a comprehensive experimental dataset is not yet available in the public domain, this guide provides a framework for their analysis based on fundamental spectroscopic principles. ¹H and ¹³C NMR will be the most powerful techniques for definitive structural elucidation by mapping the carbon-hydrogen framework. IR and Raman spectroscopy serve as excellent complementary methods, confirming the presence of the key thiol functional group. Further experimental work is necessary to populate the spectroscopic databases for these compounds, which will be invaluable for researchers in chemistry and drug development.

References

A Comparative Guide to the Reactivity of 2,3-Pentanedithiol versus Monothiols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of thiol-containing compounds is paramount. This guide provides an objective comparison of the reactivity of 2,3-pentanedithiol, a vicinal dithiol, with that of structurally similar monothiols. The enhanced reactivity of this compound is primarily attributed to the cooperative effects of its two adjacent thiol groups, leading to significant differences in nucleophilicity, reducing potential, and metal chelation capacity.

Enhanced Nucleophilicity: The "Thiolate Anchor" Effect

A key determinant of thiol reactivity is the concentration of the highly nucleophilic thiolate anion (RS⁻) at a given pH. While the pKa of many aliphatic monothiols is around 10-11, the proximity of the two thiol groups in this compound leads to a significant lowering of the pKa of one of the thiol groups. This is due to an intramolecular hydrogen bond where one thiol group acts as a proton acceptor, stabilizing the thiolate form of the other. This "thiolate anchor" effect increases the population of the more reactive thiolate species at physiological pH.

Caption: Intramolecular stabilization of the thiolate in this compound.

Table 1: Comparison of Acidity for Monothiols and Dithiols

CompoundThiol TypepKa
EthanethiolMonothiol10.6
1-PropanethiolMonothiol10.7
1,2-EthanedithiolDithiol9.0 (pKa1), 10.5 (pKa2)
1,3-PropanedithiolDithiol9.3 (pKa1), 10.7 (pKa2)
Dithiothreitol (DTT)Dithiol9.2 (pKa1), 10.1 (pKa2)

Superior Reducing Capacity: Formation of a Stable Cyclic Disulfide

The enhanced reducing power of this compound compared to monothiols is a consequence of the thermodynamic stability of the cyclic disulfide formed upon oxidation. The intramolecular reaction to form a five-membered ring is entropically favored over the intermolecular reaction between two monothiol molecules to form a linear disulfide. This results in a lower (more negative) reduction potential for the dithiol.

Dithiol_reduced This compound (Reduced) Dithiol_oxidized Cyclic Disulfide (Oxidized) Dithiol_reduced->Dithiol_oxidized -2e⁻, -2H⁺ Monothiol_oxidized Linear Disulfide (Oxidized) Monothiol_reduced 2 x Monothiol (Reduced) Monothiol_reduced->Monothiol_oxidized -2e⁻, -2H⁺

Caption: Oxidation pathways of a dithiol versus a monothiol.

Table 2: Standard Reduction Potentials of Selected Thiols

Redox CoupleE°' (pH 7) (V)
Dithiothreitol (oxidized/reduced)-0.33
Glutathione (oxidized/reduced)-0.24

Note: A more negative reduction potential indicates a stronger reducing agent.

Enhanced Metal Chelation: The Chelate Effect

This compound acts as a potent bidentate chelator for a variety of metal ions. The ability of both sulfur atoms to coordinate with a single metal ion results in the formation of a stable five-membered ring. This phenomenon, known as the chelate effect, leads to a significantly higher affinity for metals compared to the coordination by two separate monothiol molecules. Dithiols are the basis for several heavy metal poisoning treatments, such as dimercaprol (B125519) (BAL) and meso-2,3-dimercaptosuccinic acid (DMSA)[1][2].

cluster_dithiol Dithiol Chelation cluster_monothiol Monothiol Coordination Metal_Dithiol M²⁺ S1_Dithiol S Metal_Dithiol->S1_Dithiol S2_Dithiol S Metal_Dithiol->S2_Dithiol C1_Dithiol S1_Dithiol->C1_Dithiol C2_Dithiol C1_Dithiol->C2_Dithiol C2_Dithiol->S2_Dithiol Metal_Monothiol M²⁺ S1_Monothiol S Metal_Monothiol->S1_Monothiol S2_Monothiol S Metal_Monothiol->S2_Monothiol R1 S1_Monothiol->R1 R2 S2_Monothiol->R2

Caption: Chelation of a metal ion by a dithiol versus coordination by monothiols.

Experimental Protocols for Comparative Reactivity Analysis

While specific kinetic data for this compound is not extensively published, the following generalized protocols can be adapted to quantitatively compare its reactivity with a chosen monothiol.

Determination of Nucleophilicity via Alkylation

This protocol measures the rate of reaction of the thiol with an electrophile, such as iodoacetamide (B48618).

Principle: The rate of disappearance of the thiol or the appearance of the product is monitored over time. The reaction is performed under pseudo-first-order conditions with the thiol in large excess.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the chosen monothiol (e.g., 1-pentanethiol) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

    • Prepare a stock solution of iodoacetamide in the same buffer.

  • Kinetic Measurement:

    • In a cuvette, mix the thiol solution with the buffer.

    • Initiate the reaction by adding a small volume of the iodoacetamide stock solution.

    • Monitor the reaction by:

      • HPLC: Withdraw aliquots at different time points, quench the reaction (e.g., with excess N-acetylcysteine), and analyze the concentration of the reactants and/or product.

      • Spectrophotometry: If the product has a unique absorbance, monitor the change in absorbance at the appropriate wavelength.

  • Data Analysis:

    • Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the thiol.

Assessment of Reducing Capacity using Ellman's Reagent

This protocol quantifies the reducing power of the thiol by its ability to reduce the disulfide bond in 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Principle: The reduction of DTNB by a thiol produces 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the monothiol in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of DTNB in the same buffer.

  • Reaction and Measurement:

    • In a 96-well plate or cuvette, add the DTNB solution to the buffer.

    • Initiate the reaction by adding the thiol solution.

    • Immediately measure the absorbance at 412 nm over time using a plate reader or spectrophotometer.

  • Data Analysis:

    • Determine the initial rate of TNB²⁻ formation from the slope of the absorbance versus time plot.

    • Compare the initial rates for this compound and the monothiol at the same concentration.

Evaluation of Metal Chelation by a Competition Assay

This protocol assesses the metal-binding affinity of the thiol by its ability to sequester a metal ion from a colored indicator complex.

Principle: The thiol competes with a colorimetric indicator (e.g., Zincon for Zn²⁺) for the metal ion. The decrease in the absorbance of the metal-indicator complex is proportional to the chelating ability of the thiol.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the metal salt (e.g., ZnCl₂), the colorimetric indicator (e.g., Zincon), this compound, and the monothiol in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Competition Assay:

    • In a cuvette, form the metal-indicator complex by mixing the metal salt and the indicator.

    • Measure the initial absorbance at the λ_max of the complex.

    • Add the thiol solution and monitor the decrease in absorbance until a stable reading is obtained.

  • Data Analysis:

    • Calculate the percentage decrease in absorbance for different concentrations of the thiols.

    • Compare the IC50 values (the concentration of thiol required to decrease the absorbance by 50%) for this compound and the monothiol. A lower IC50 indicates a stronger chelating agent.

Conclusion

The unique structural arrangement of this compound, with its two vicinal thiol groups, confers upon it a significantly enhanced reactivity profile compared to monothiols. Its superior nucleophilicity, greater reducing power, and potent metal-chelating ability make it a valuable tool in various research and development applications. These include its use as a more effective reducing agent for disulfide bonds in proteins, a potent antioxidant, and a strong chelator for heavy metals. The provided experimental frameworks offer a starting point for researchers to quantify these differences and leverage the unique properties of this compound in their work. Further direct experimental investigation into the specific reaction kinetics of this compound will undoubtedly provide deeper insights into its utility.

References

Validating the Structure of Synthesized 2,3-Pentanedithiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate structural confirmation of synthesized molecules is a critical checkpoint in chemical research and drug development. This guide provides a comparative overview of standard analytical techniques for validating the structure of 2,3-pentanedithiol, a vicinal dithiol. We present expected data, potential impurities, and detailed experimental protocols to distinguish the target compound from possible side products.

Structural Elucidation Techniques

The primary methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural information, and their combined use offers a comprehensive validation.

Table 1: Comparison of Analytical Techniques for this compound Validation

Technique Information Provided Key Features for this compound Potential Challenges
¹H NMR Proton environment, connectivity- Signals for SH protons. - Distinct multiplets for CH-SH protons.Overlapping signals in the aliphatic region. SH protons can be broad and may exchange with deuterated solvents.
¹³C NMR Carbon skeleton- Signals for carbons bonded to sulfur (C-S).Low natural abundance of ¹³C requires longer acquisition times.
IR Spectroscopy Functional groups- Characteristic S-H stretching band.The S-H stretch is typically weak.
Mass Spectrometry Molecular weight and fragmentation- Molecular ion peak confirming the mass. - Fragmentation patterns revealing structural motifs.Thiols can be prone to oxidation in the ion source.

Expected Spectroscopic Data for this compound

A plausible synthetic route to this compound involves the ring-opening of 2,3-epoxypentane (B1619121) with a sulfur nucleophile, followed by reduction. Potential impurities could include the starting epoxide, the corresponding disulfide from oxidation, and regioisomers if the starting material is not symmetric.

Table 2: Predicted Spectroscopic Data for this compound and a Potential Impurity

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
This compound ~ 0.9 (t, 3H, CH₃) ~ 1.5 (m, 2H, CH₂) ~ 1.3-1.8 (m, 2H, SH) ~ 2.8-3.2 (m, 2H, CH-S) ~ 1.2 (d, 3H, CH₃-CH)~ 10-15 (CH₃) ~ 20-30 (CH₂) ~ 40-50 (CH-S)~ 2550 (S-H stretch, weak) ~ 2850-2960 (C-H stretch)136 (M⁺)
Bis(1-methyl-2-mercaptobutyl) disulfide ~ 0.9 (t, 6H, CH₃) ~ 1.5 (m, 4H, CH₂) ~ 3.0-3.5 (m, 4H, CH-S) ~ 1.3 (d, 6H, CH₃-CH)~ 10-15 (CH₃) ~ 20-30 (CH₂) ~ 50-60 (CH-S)No S-H stretch ~ 540 (S-S stretch, weak) ~ 2850-2960 (C-H stretch)270 (M⁺)

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Prepare a sample by dissolving 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • Acquire a ¹H NMR spectrum. Pay close attention to the integration of the signals to determine the relative number of protons. The signals for the protons attached to the carbons bearing the thiol groups (CH-SH) are expected to be in the 2.8-3.2 ppm range. The thiol protons (SH) themselves are expected between 1.3 and 1.8 ppm and may appear as broad signals.

  • To confirm the SH protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the SH protons should disappear or significantly decrease in intensity.

  • Acquire a ¹³C NMR spectrum. The carbons attached to the sulfur atoms are expected to resonate in the 40-50 ppm range.[1]

  • (Optional) Acquire 2D NMR spectra (e.g., COSY, HSQC) to confirm the connectivity between protons and carbons.

Infrared (IR) Spectroscopy

Protocol:

  • Prepare a sample for analysis. For a liquid sample like this compound, this can be done by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Look for a weak absorption band around 2550 cm⁻¹, which is characteristic of the S-H stretching vibration.[2] The absence of a strong, broad band in the 3200-3600 cm⁻¹ region confirms the absence of significant alcohol impurities. The absence of a strong band around 1715 cm⁻¹ would indicate the absence of a carbonyl impurity.

Mass Spectrometry (MS)

Protocol:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Acquire the mass spectrum. Look for the molecular ion peak (M⁺) at m/z = 136 for C₅H₁₂S₂.

  • Analyze the fragmentation pattern. Cleavage of the C-C bond between the two thiol-bearing carbons is a likely fragmentation pathway. The presence of an ion corresponding to the disulfide at m/z = 270 would indicate oxidation of the sample.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of synthesized this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation Synthesis Synthesize this compound Purification Purify Crude Product Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, D₂O exchange) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Analysis Analyze and Compare Data with Expected Values NMR->Analysis IR->Analysis MS->Analysis Conclusion Structure Validated? Analysis->Conclusion Success Proceed with Application Conclusion->Success Yes Revise Re-evaluate Synthesis/ Purification Conclusion->Revise No

Caption: Workflow for the synthesis and structural validation of this compound.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation of observed signals with specific structural features.

G cluster_data Observed Data cluster_interpretation Structural Interpretation H_NMR_Signal ¹H NMR Signal (1.3-1.8 ppm, disappears on D₂O exchange) SH_Group Presence of S-H group H_NMR_Signal->SH_Group C_NMR_Signal ¹³C NMR Signal (40-50 ppm) CS_Bond Presence of C-S bond C_NMR_Signal->CS_Bond IR_Band IR Band (~2550 cm⁻¹) IR_Band->SH_Group MS_Peak MS Peak (m/z = 136) Mol_Weight Correct Molecular Weight MS_Peak->Mol_Weight Structure Validated Structure of This compound SH_Group->Structure CS_Bond->Structure Mol_Weight->Structure

Caption: Logical connections between spectroscopic data and structural features.

References

A Comparative Guide to the Potential Cross-Reactivity of 2,3-Pentanedithiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential cross-reactivity of 2,3-Pentanedithiol. In the absence of direct cross-reactivity studies for this specific compound, this document outlines the fundamental principles of thiol reactivity, compares this compound to other relevant thiol-containing molecules, and presents detailed experimental protocols for assessing its cross-reactivity in biological and analytical systems.

Physicochemical Properties of this compound

This compound is a dithiol compound, meaning it contains two thiol (-SH) functional groups. These groups are known to be reactive and can participate in various biochemical interactions. Basic information for this compound is provided by the National Institute of Standards and Technology (NIST).[1]

PropertyValue
Chemical Formula C₅H₁₂S₂
Molecular Weight 136.28 g/mol [1]
IUPAC Name Pentane-2,3-dithiol
Structure HS-CH(CH₃)-CH(SH)-CH₂-CH₃

Potential for Cross-Reactivity: A Comparison with Thiol Alternatives

The cross-reactivity of a small molecule refers to its ability to interact with or bind to assays or biological targets other than the intended one. For thiol-containing compounds, this is largely governed by the reactivity of the sulfhydryl group. Dithiols like this compound may exhibit different reactivity compared to monothiols due to the presence of two thiol groups, which can lead to different binding kinetics and the potential for chelation. Studies comparing monothiol and dithiol protected clusters have shown that dithiols can lead to more rigid surface binding and different exchange reaction dynamics.

CompoundStructureMolecular Weight ( g/mol )Key Reactivity Characteristics
This compound HS-CH(CH₃)-CH(SH)-CH₂-CH₃136.28Vicinal dithiol; potential for chelation of metal ions and formation of stable cyclic structures with target proteins.
Cysteine HS-CH₂-CH(NH₂)-COOH121.16A fundamental biological monothiol; its reactivity is influenced by the neighboring amine and carboxyl groups.
Glutathione (GSH) 307.32A key intracellular antioxidant; its reactivity is crucial for cellular redox homeostasis.
Dithiothreitol (DTT) HS-CH₂-(CHOH)₂-CH₂-SH154.25A common reducing agent used in biochemistry to prevent oxidation of protein thiols. Can inhibit certain enzymes through disulfide exchange.[2]
1,3-Propanedithiol HS-(CH₂)₃-SH108.23A simple dithiol; used in organic synthesis and as a chelating agent.

Thiol-Mediated Signaling: The Keap1-Nrf2 Pathway

A critical example of the biological relevance of thiol reactivity is the Keap1-Nrf2 signaling pathway, which is a primary regulator of cellular responses to oxidative and electrophilic stress.[3][4] The protein Keap1 is rich in cysteine residues that act as sensors.[3][4] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[3] However, when electrophiles or reactive oxygen species are present, they modify the reactive thiol groups on Keap1's cysteine residues.[4][5][6] This modification leads to a conformational change in Keap1, preventing it from marking Nrf2 for degradation.[4] As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes.[3][6]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative/Electrophilic Stress cluster_nucleus Nucleus Keap1 Keap1 (Cys-SH) Nrf2 Nrf2 Keap1->Nrf2 Binds Keap1_mod Keap1 (Cys-S-X) Inactive Cul3 Cul3-E3 Ligase Nrf2->Cul3 Proteasome Proteasome Cul3->Proteasome Degradation Electrophiles Electrophiles (e.g., potential cross-reactants) Electrophiles->Keap1 Thiol Modification Nrf2_stable Stabilized Nrf2 Keap1_mod->Nrf2_stable Release ARE Antioxidant Response Element (ARE) Nrf2_stable->ARE Translocation Genes Cytoprotective Genes ARE->Genes Transcription

Keap1-Nrf2 pathway activation via thiol modification.

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity of this compound, a systematic experimental approach is required. A hypothetical study could involve assessing its ability to interfere with a competitive immunoassay and developing an analytical method for its quantification.

Experimental_Workflow cluster_assay Cross-Reactivity Assessment cluster_analytical Analytical Method Development start Hypothesis: This compound may exhibit cross-reactivity in biological assays ELISA Competitive ELISA start->ELISA GCMS_dev GC-MS Method Development start->GCMS_dev IC50 Determine IC50 Values for This compound and Controls ELISA->IC50 Compare Compare Cross-Reactivity Profiles IC50->Compare end Conclusion on Cross-Reactivity Potential Compare->end GCMS_val Method Validation (LOD, LOQ, Linearity) GCMS_dev->GCMS_val GCMS_sample Sample Analysis GCMS_val->GCMS_sample GCMS_sample->end

Workflow for assessing this compound cross-reactivity.

This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine if this compound cross-reacts with an antibody raised against a different small molecule, potentially one with structural similarities or one used in a common diagnostic kit.

Objective: To quantify the cross-reactivity of this compound by comparing its IC50 value (the concentration that inhibits 50% of the signal) to that of the target analyte and other thiol compounds.

Materials:

  • Microtiter plates (96-well)

  • Target antigen-protein conjugate (for coating)

  • Primary antibody specific to the target antigen

  • Enzyme-conjugated secondary antibody

  • This compound, target analyte, and other control thiols

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a microtiter plate with 100 µL of the antigen-protein conjugate (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound antigen.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound, the target analyte (positive control), and other thiol compounds (negative/comparative controls) in Blocking Buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each dilution with 50 µL of the primary antibody at its optimal concentration for 30 minutes.

    • Transfer 100 µL of the antibody-analyte mixtures to the coated and blocked microtiter plate wells.

    • Incubate for 1-2 hours at room temperature.[7]

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

This protocol outlines a method for the analysis of this compound in a given matrix, which is essential for confirming its presence and concentration in samples used for cross-reactivity studies. The analysis of volatile sulfur compounds is well-established using this technique.[8][9][10][11]

Objective: To develop and validate a sensitive and specific GC-MS method for the quantification of this compound.

Materials & Equipment:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-Wax or similar)

  • Helium carrier gas (high purity)

  • Headspace or Solid-Phase Microextraction (SPME) autosampler

  • This compound standard

  • Solvent (e.g., methanol (B129727) or dichloromethane, GC grade)

  • Sample vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation (using HS-SPME):

    • Place a defined volume of the sample (or calibration standard) into a headspace vial.

    • If necessary, add salt (e.g., NaCl) to increase the volatility of the analyte.[10][11]

    • Equilibrate the vial at a controlled temperature (e.g., 35-60°C) for a set time (e.g., 15-30 minutes).[10][11]

    • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).[10]

  • GC-MS Analysis:

    • Injection: Transfer the SPME fiber to the GC inlet for thermal desorption of the analyte onto the column.

    • GC Oven Program:

      • Initial temperature: e.g., 40°C, hold for 5 minutes.

      • Ramp: Increase to 220°C at a rate of 10°C/minute.

      • Final hold: Hold at 220°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Mode: Acquire data in both full scan mode (to identify fragmentation patterns) and Selected Ion Monitoring (SIM) mode (for quantification of characteristic ions).

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Generate a calibration curve by plotting the peak area of the quantification ion against the concentration of the standards.

    • Quantify this compound in unknown samples using the calibration curve.

Data Presentation

Quantitative data from the experimental work should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompoundIC50 (µM)% Cross-Reactivity
Target Analyte 0.1100%
This compound 15.20.66%
Cysteine > 1000< 0.01%
Glutathione > 1000< 0.01%
Dithiothreitol (DTT) 8500.012%
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Table 2: Hypothetical GC-MS Method Validation Parameters

ParameterResult
Retention Time (min) 12.45
Quantification Ion (m/z) [Specific ion]
Linear Range (ng/mL) 1 - 100
Correlation Coefficient (R²) 0.9991
Limit of Detection (LOD) (ng/mL) 0.3
Limit of Quantification (LOQ) (ng/mL) 1.0
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%

References

Comparative Analysis of 2,3-Pentanedithiol Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of two prominent methods for the synthesis of 2,3-pentanedithiol, a vicinal dithiol with potential applications in various fields, including materials science and as a precursor for biologically active compounds. The two methods evaluated are the nucleophilic ring-opening of 2,3-epoxypentane (B1619121) and the conversion of 2,3-pentanediol via a dimesylate intermediate.

Method 1: Nucleophilic Ring-Opening of 2,3-Epoxypentane

This approach involves the direct reaction of a sulfur nucleophile with 2,3-epoxypentane. The high ring strain of the epoxide makes it susceptible to nucleophilic attack, leading to the formation of the corresponding dithiol. A common and effective sulfur nucleophile for this transformation is sodium hydrosulfide (B80085) (NaSH).

Experimental Protocol

A solution of 2,3-epoxypentane in a suitable solvent, such as ethanol, is treated with an aqueous solution of sodium hydrosulfide. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the ring-opening. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is worked up by acidification and extraction of the product into an organic solvent. The crude this compound is then purified by distillation under reduced pressure.

Method 2: Dithiol Synthesis from 2,3-Pentanediol via Dimesylate Intermediate

This two-step method begins with the conversion of the hydroxyl groups of 2,3-pentanediol into better leaving groups, typically mesylates. The resulting 2,3-pentanediyl dimesylate is then subjected to nucleophilic substitution with a thiolating agent, such as sodium thioacetate (B1230152), followed by hydrolysis to yield the desired dithiol.

Experimental Protocol

Step 1: Mesylation of 2,3-Pentanediol 2,3-Pentanediol is dissolved in a suitable solvent like dichloromethane, and the solution is cooled in an ice bath. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature. After completion, the reaction is quenched with water, and the organic layer is washed, dried, and concentrated to afford the crude 2,3-pentanediyl dimesylate.

Step 2: Thioacetylation and Hydrolysis The crude dimesylate is dissolved in a solvent such as dimethylformamide (DMF), and sodium thioacetate is added. The mixture is heated to promote the substitution reaction. After the reaction is complete, the mixture is cooled, and the thioacetate intermediate is hydrolyzed under basic conditions (e.g., with sodium hydroxide (B78521) in methanol) to cleave the acetyl groups and generate the dithiol. The final product is obtained after an acidic workup and purification by distillation.

Comparative Data

ParameterMethod 1: Epoxide Ring-OpeningMethod 2: From Diol via Dimesylate
Starting Material 2,3-Epoxypentane2,3-Pentanediol
Key Reagents Sodium Hydrosulfide (NaSH)Methanesulfonyl Chloride, Triethylamine, Sodium Thioacetate, Sodium Hydroxide
Number of Steps 12
Typical Yield Moderate to HighGood to High
Reaction Conditions Room temperature or mild heatingLow to elevated temperatures
Byproducts MinimalTriethylamine hydrochloride, sodium mesylate, sodium acetate
Purification DistillationChromatography and/or Distillation

Logical Flow of Synthesis Methods

Synthesis_Comparison cluster_0 Method 1: Epoxide Ring-Opening cluster_1 Method 2: From Diol via Dimesylate 2,3-Epoxypentane 2,3-Epoxypentane 2,3-Pentanedithiol_1 This compound 2,3-Epoxypentane->2,3-Pentanedithiol_1 NaSH, EtOH/H2O 2,3-Pentanediol 2,3-Pentanediol 2,3-Pentanediyl Dimesylate 2,3-Pentanediyl Dimesylate 2,3-Pentanediol->2,3-Pentanediyl Dimesylate MsCl, Et3N, CH2Cl2 2,3-Bis(acetylthio)pentane 2,3-Bis(acetylthio)pentane 2,3-Pentanediyl Dimesylate->2,3-Bis(acetylthio)pentane NaSAc, DMF 2,3-Pentanedithiol_2 This compound 2,3-Bis(acetylthio)pentane->2,3-Pentanedithiol_2 NaOH, MeOH/H2O

Caption: Comparative workflow of this compound synthesis.

Signaling Pathway of Nucleophilic Attack

The core of both methods relies on the nucleophilic attack of a sulfur-containing species on an electrophilic carbon center. The following diagram illustrates the fundamental electronic movements in these reactions.

Nucleophilic_Attack Sulfur Nucleophile S⁻ Electrophilic Carbon Cᵟ⁺ Sulfur Nucleophile->Electrophilic Carbon Attack Leaving Group L.G.⁻ Electrophilic Carbon->Leaving Group Departure Product C-S Electrophilic Carbon->Product

2,3-Pentanedithiol: An Obscure Compound with Limited Application Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's performance is critical. However, for 2,3-Pentanedithiol, there is a significant lack of publicly available data on its performance in any specific application. Searches for experimental data, comparative studies, and detailed protocols have yielded minimal results, precluding a comprehensive comparison guide at this time.

Chemical and Physical Properties

What is known about this compound is primarily confined to its basic chemical and physical characteristics. It is identified by the IUPAC name pentane-2,3-dithiol and has the molecular formula C5H12S2.[1] Basic information regarding its structure and some physical properties can be found in chemical databases.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name pentane-2,3-dithiol[1]
Molecular Formula C5H12S2[1]
Molecular Weight 136.28 g/mol [1]

Performance in Applications

Comparisons to alternative compounds are non-existent in the available literature, and no experimental data has been published to support any potential uses. This lack of information extends to its potential role in drug development or any associated signaling pathways.

Alternatives

Given the absence of application data for this compound, it is challenging to propose direct alternatives. However, a related compound, 1,5-Pentanedithiol, has documented applications as a cross-linking agent and a derivatization reagent in analytical chemistry.[3] Researchers interested in the functional properties of dithiol compounds may find more extensive information on the performance and applications of 1,5-Pentanedithiol and other commercially available dithiols.

Experimental Protocols

Due to the lack of published research on the applications of this compound, there are no established and validated experimental protocols to report.

Conclusion

At present, this compound remains a compound with limited documented use and performance data. For researchers and professionals in drug development and other scientific fields, the absence of comparative studies and experimental evidence makes it impossible to assess its potential efficacy or advantages over other compounds. Future research may shed light on the properties and applications of this compound, but for now, it remains an obscure chemical with no established performance record.

References

Safety Operating Guide

Personal protective equipment for handling 2,3-Pentanedithiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2,3-Pentanedithiol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Respiratory Protection Full-face respirator with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA).To prevent inhalation of potent and potentially harmful vapors. Required when vapors or aerosols are generated.[1][2]
Eye Protection Chemical splash goggles and a face shield.[3]Provides maximum protection against splashes and vapors.
Hand Protection Double gloving: inner layer of nitrile gloves, outer layer of heavy-duty butyl rubber or Viton™ gloves.Ensures protection against direct skin contact and absorption. Thiols can penetrate standard laboratory gloves.
Body Protection Flame-retardant lab coat, chemical-resistant apron, and full-length pants.Protects against skin contact from spills or splashes.
Foot Protection Closed-toe, chemical-resistant boots.[3]Prevents exposure from spills that may reach the floor.

Safe Handling and Operational Plan

Due to its extreme odor, all work with this compound must be conducted within a certified chemical fume hood with a high face velocity to ensure containment of vapors.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Assemble all necessary materials prep_hood->prep_materials handling_weigh Weigh/measure in fume hood prep_materials->handling_weigh handling_reaction Perform reaction in closed system handling_weigh->handling_reaction cleanup_decontaminate Decontaminate glassware with bleach solution handling_reaction->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste via approved channels cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all necessary PPE is worn correctly before entering the designated handling area.

    • Verify that the chemical fume hood is operational and has a recent certification.

    • Assemble all required equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Dispense and weigh this compound within the fume hood. Use of a closed system for reactions is highly recommended.

    • Keep the container tightly closed when not in use.[3]

    • Avoid heating the substance, as this will increase its volatility. Vapors may form explosive mixtures with air.[1][2]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. A freshly prepared 10% bleach solution can be used to oxidize and neutralize the thiol odor.

    • Wash hands and forearms thoroughly with soap and water after handling, even if gloves were worn.

First Aid and Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Spill Response:

  • Small Spills (within a fume hood):

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Treat the absorbed material with a 10% bleach solution to neutralize the odor.

    • Collect the neutralized material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills (or spills outside of a fume hood):

    • Evacuate the immediate area and alert laboratory personnel.

    • Contact the institution's environmental health and safety (EHS) department immediately.

    • Prevent the spread of vapors by closing doors to the affected area.

Disposal Plan

All waste containing this compound, including contaminated PPE, absorbent materials, and reaction byproducts, must be treated as hazardous waste.

Waste Segregation and Disposal Workflow:

cluster_generation Waste Generation cluster_treatment In-Lab Treatment cluster_disposal Final Disposal waste_liquid Liquid Waste (reagents, solvents) treatment_liquid Neutralize with bleach solution waste_liquid->treatment_liquid waste_solid Solid Waste (gloves, absorbent) treatment_solid Place in sealed container waste_solid->treatment_solid disposal_label Label as 'Hazardous Waste - Thiol' treatment_liquid->disposal_label treatment_solid->disposal_label disposal_collection Arrange for EHS pickup disposal_label->disposal_collection

Caption: Disposal Workflow for this compound Waste.

Disposal Protocol:

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled waste container.

    • It is recommended to neutralize the odor by adding a 10% bleach solution to the waste container before sealing it.

  • Solid Waste:

    • Place all contaminated solid waste, including gloves, absorbent materials, and disposable labware, in a heavy-duty plastic bag within a secondary container.

    • Seal the bag and label the outer container clearly as "Hazardous Waste" with the chemical name.

  • Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol), followed by a rinse with a 10% bleach solution. The rinsate must be collected as hazardous waste.

  • Collection:

    • Store all hazardous waste in a designated, well-ventilated area, away from incompatible materials.

    • Arrange for pickup and disposal by the institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.